3,5-Dichlorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNNLLQKDRCKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208959 | |
| Record name | 3,5-Dichlorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60211-57-6 | |
| Record name | 3,5-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60211-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,5-Dichlorobenzyl Alcohol from 3,5-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 3,5-dichlorobenzyl alcohol, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals.[1][2] The primary focus is the reduction of 3,5-dichlorobenzoic acid, a common and practical starting material.[3] This document details various established reduction methodologies, provides comprehensive experimental protocols, and presents key data in a structured format for ease of comparison and implementation in a laboratory setting.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and handling.
| Property | 3,5-Dichlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₆Cl₂O |
| Molecular Weight | 191.01 g/mol [4] | 177.03 g/mol [1] |
| Appearance | White to off-white crystalline solid or powder[5][6] | White to light yellow crystalline powder[7][8] |
| Melting Point | 184-187 °C[6] | 79-82 °C[7][9] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dichloromethane[5] | Soluble in organic solvents |
| CAS Number | 51-36-5[10] | 60211-57-6[7] |
Synthetic Pathway: Reduction of a Carboxylic Acid
The conversion of 3,5-dichlorobenzoic acid to this compound is a reduction reaction. The carboxylic acid functional group is reduced to a primary alcohol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction.
Several reagents are effective for this purpose, with the most common being complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃-THF).[11][12][13] An alternative industrial method involves using potassium borohydride (KBH₄) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[3][14]
Caption: General reaction scheme for the reduction of 3,5-dichlorobenzoic acid.
Experimental Protocols
Detailed methodologies for two distinct and effective reduction procedures are provided below. Researchers should adhere to strict safety protocols, particularly when working with highly reactive and pyrophoric reagents like LiAlH₄. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[11][15] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.
Materials and Reagents:
-
3,5-Dichlorobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve 3,5-dichlorobenzoic acid (1.0 molar equivalent) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The addition is exothermic and may cause hydrogen gas evolution.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux for several hours (typically 2-4 hours) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas. Subsequently, add 15% aqueous NaOH, followed by more water, until a granular precipitate of aluminum salts forms.
-
Extraction: Filter the mixture to remove the inorganic salts and wash the filter cake thoroughly with ethyl acetate or THF. Combine the filtrate and the washings. Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Reduction using Potassium Borohydride (KBH₄) and Zinc Chloride (ZnCl₂)
This method is an alternative to using the more hazardous LiAlH₄. Zinc chloride acts as a Lewis acid catalyst, activating the borohydride and enhancing its reducing power.[3]
Materials and Reagents:
-
3,5-Dichlorobenzoic acid
-
Potassium Borohydride (KBH₄)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, add KBH₄ and anhydrous ZnCl₂.[14]
-
Solvent Addition: Add anhydrous THF to the flask with stirring. An ice-water bath can be used to control the temperature during initial mixing.[14]
-
Addition of Substrate: Dissolve 3,5-dichlorobenzoic acid in anhydrous THF and add this solution slowly to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitor by TLC). The mixture may appear as a whitish paste.[14]
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction.
-
Extraction: Add ethyl acetate to the mixture and stir. Filter the resulting suspension to remove any insoluble inorganic salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
Comparative Data of Synthetic Methods
The choice of synthetic method often depends on factors such as reagent availability, safety considerations, scale, and desired selectivity.
| Parameter | Method 1: LiAlH₄ | Method 2: KBH₄ / ZnCl₂ | Method 3: Borane (BH₃•THF) |
| Reducing Agent | Lithium Aluminum Hydride | Potassium Borohydride | Borane-THF complex |
| Catalyst | None | Zinc Chloride (ZnCl₂) | None |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF | Anhydrous THF |
| Reaction Temp. | 0 °C to Reflux | Reflux | 0 °C to 25 °C |
| Reactivity | Very High, Pyrophoric[15] | Moderate | High |
| Selectivity | Low (reduces most carbonyls)[15][16] | Higher than NaBH₄ alone | High for Carboxylic Acids[17][18] |
| Work-up | Cautious quenching with H₂O | Aqueous quench | Aqueous quench |
| Typical Yields | High (>90%) | Good to High | High (>90%) |
Visualized Experimental Workflow
The following diagram outlines the general workflow for the synthesis, from the initial reaction setup to the final purified product.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. Buy this compound | 60211-57-6 [smolecule.com]
- 2. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]
- 3. This compound | 60211-57-6 | Benchchem [benchchem.com]
- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3,5-Dichlorobenzoic acid 97 51-36-5 [sigmaaldrich.com]
- 7. This compound | 60211-57-6 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3,5-二氯苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 15. orgosolver.com [orgosolver.com]
- 16. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 17. researchgate.net [researchgate.net]
- 18. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,5-Dichlorobenzyl Alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dichlorobenzyl alcohol (CAS No. 60211-57-6), a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by established experimental protocols.
Chemical Structure and Properties
This compound has the chemical formula C₇H₆Cl₂O and a molecular weight of approximately 177.03 g/mol . Its structure consists of a benzyl alcohol core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.
Spectroscopic Data Analysis
The following sections detail the NMR, IR, and MS data for this compound, providing critical insights into its molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
¹³C NMR Spectroscopy: Carbon NMR provides information on the different types of carbon atoms in the molecule. Due to the lack of readily available, publicly sourced ¹³C NMR data for this compound, predicted chemical shift ranges based on established principles and data from similar structures are provided. The aromatic region will show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the chlorines and the carbon attached to the methylene group exhibiting unique chemical shifts. The methylene carbon will appear in the aliphatic region.
| ¹H NMR Data |
| A ¹H NMR spectrum for this compound is available through various chemical data providers. The spectrum typically shows signals corresponding to the aromatic protons and the methylene protons of the alcohol group. |
| ¹³C NMR Data (Predicted) |
| Aromatic Carbons: Expected in the range of 120-150 ppm. |
| Methylene Carbon (-CH₂OH): Expected in the range of 60-70 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is available from the NIST WebBook.[1]
| Key IR Absorptions | Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | Broad, ~3200-3600 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C=C Stretch (Aromatic) | ~1400-1600 |
| C-O Stretch (Alcohol) | ~1000-1260 |
| C-Cl Stretch | ~600-800 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound is available from the NIST WebBook.
| Mass Spectrometry Data |
| The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Common fragmentation patterns for benzyl alcohols include the loss of water and the formation of a stable tropylium-like cation. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
This guide serves as a valuable resource for researchers and scientists, providing essential spectroscopic data and procedural outlines for the characterization of this compound.
References
Crystal Structure of 3,5-Dichlorobenzyl Alcohol Remains Elusive in Public Domain
A comprehensive search for the crystal structure analysis of 3,5-Dichlorobenzyl alcohol has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite its relevance as a chemical intermediate, detailed information regarding its single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates, is not currently accessible. This absence of foundational data precludes the creation of an in-depth technical guide on its crystal structure.
This compound, with the chemical formula C₇H₆Cl₂O, is a halogenated aromatic alcohol utilized in organic synthesis and as a precursor in the development of various compounds.[1] Its molecular structure, consisting of a benzene ring substituted with two chlorine atoms at the meta-positions and a hydroxymethyl group, suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which would govern its crystal packing. However, without experimental crystallographic data, any discussion of its solid-state architecture remains purely speculative.
The standard methodology for determining a crystal structure involves a series of experimental and computational steps. A typical workflow is outlined below.
Standard Experimental Workflow for Crystal Structure Analysis
A crucial prerequisite for crystal structure determination is the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis and Crystallization
The synthesis of this compound can be achieved through the reduction of 3,5-dichlorobenzoic acid or its derivatives. Following synthesis and purification, single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. This pattern contains information about the arrangement of atoms within the crystal lattice.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain a precise and accurate crystal structure.
Visualizing the Path to Crystal Structure Analysis
The logical flow from chemical synthesis to the final elucidated crystal structure is a well-defined process.
Figure 1. A generalized workflow for determining the crystal structure of a chemical compound, from synthesis to the final validated structure.
Without the foundational crystallographic data for this compound, the creation of detailed data tables and visualizations of its molecular and packing structures, as initially requested, cannot be fulfilled. The scientific community awaits the publication of this data to fully understand the solid-state properties of this compound.
References
Determining the Solubility Profile of 3,5-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of 3,5-Dichlorobenzyl alcohol in a range of organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines detailed experimental protocols for researchers to generate reliable solubility data in-house. The described methods are fundamental in pharmaceutical development and chemical process design, where understanding solubility is critical for formulation, purification, and safety. This guide details the widely applicable gravimetric method for solubility determination and provides a logical workflow for these experimental processes.
Introduction
This compound is a halogenated aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug development and manufacturing processes. Solubility data informs critical parameters such as solvent selection for synthesis and purification, crystallization conditions, formulation development, and the prediction of bioavailability.
This guide presents a structured approach to experimentally determine the solubility of this compound. It provides detailed protocols for the gravimetric method, a robust and widely used technique for generating precise solubility data.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 79-82 °C | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| pKa (Predicted) | 13.79 ± 0.10 | [3] |
| Solubility in Methanol | Soluble | [3] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution at a specific temperature, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.[3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the chosen solvents)
-
Glass vials with screw caps
-
Pipettes and volumetric flasks
-
Drying oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the liquid phase remains constant over time).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Carefully evaporate the solvent under a fume hood or using a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the solute.
-
Once the solvent is fully evaporated, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Record the final weight of the container and the dried solute.
-
Data Calculation and Presentation
The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
Calculation of Solubility ( g/100g of solvent):
S = (m₂ - m₀) / (m₁ - m₂) * 100
Where:
-
m₀ = mass of the empty container
-
m₁ = mass of the container with the saturated solution
-
m₂ = mass of the container with the dried solute
The results should be tabulated to facilitate comparison of the solubility of this compound in different organic solvents at various temperatures. An example of such a table is provided below.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Acetone | 25 | Experimental Data |
| ... | ... | ... |
Table 2: Example Table for Summarizing Solubility Data
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a detailed framework for researchers and drug development professionals to experimentally determine the solubility profile of this compound in various organic solvents. By following the outlined gravimetric method, reliable and accurate quantitative data can be generated. This information is indispensable for the rational design of chemical processes, formulation development, and ensuring the safety and efficacy of potential pharmaceutical products incorporating this compound. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.
References
Thermal Stability and Decomposition of 3,5-Dichlorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3,5-Dichlorobenzyl alcohol. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines known physicochemical properties with illustrative thermal analysis data derived from analogous chlorinated aromatic compounds. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate further empirical studies. Additionally, a plausible thermal decomposition pathway for this compound is proposed and visualized. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound, particularly in applications where thermal stability is a critical parameter.
Physicochemical and Thermal Properties
| Parameter | Value | Source/Comment |
| Molecular Formula | C₇H₆Cl₂O | [Source: General Chemical Databases] |
| Molecular Weight | 177.03 g/mol | [Source: General Chemical Databases] |
| Appearance | White to light yellow crystalline powder | [Source: Supplier Specifications] |
| Melting Point (Tₘ) | 79-82 °C | [Source: Supplier Specifications] |
| Boiling Point (Tₑ) | 274.5 °C (estimated) | [Source: Chemical Prediction Software] |
| Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) | ~ 180 - 220 °C | Based on analogous chlorinated aromatic compounds. |
| Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) | ~ 250 - 300 °C | Illustrative value. |
| Weight Loss at 400°C (Illustrative) | ~ 60-70% | Suggests significant decomposition. |
| Residue at 600°C (Illustrative) | ~ 10-20% | Indicates the formation of a char residue. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas | [Source: Safety Data Sheets] |
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A standard differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min to a temperature above the decomposition temperature (e.g., 350 °C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic and exothermic peaks in the DSC thermogram.
-
The melting point is determined from the onset or peak of the melting endotherm.
-
Decomposition is often observed as a broad exotherm following the melting peak.
-
Plausible Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a complex process involving multiple reaction steps. Based on the known decomposition of benzyl alcohol and chlorinated aromatic compounds, a plausible pathway is proposed below. The initial step likely involves the homolytic cleavage of the C-O bond or the C-Cl bonds at elevated temperatures.
A simplified, plausible decomposition pathway may involve:
-
Initial Decomposition: Homolytic cleavage of the benzylic C-O bond to form a 3,5-dichlorobenzyl radical and a hydroxyl radical.
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of 3,5-dichlorotoluene and water.
-
Dehydrochlorination: At higher temperatures, the aromatic ring can undergo dehydrochlorination, leading to the formation of various chlorinated and non-chlorinated aromatic species and the release of HCl gas.
-
Oxidation: In the presence of oxygen, the benzyl alcohol can be oxidized to 3,5-dichlorobenzaldehyde and subsequently to 3,5-dichlorobenzoic acid.
-
Fragmentation and Rearrangement: Further decomposition can lead to the fragmentation of the aromatic ring and the formation of smaller volatile compounds, including carbon oxides.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific, experimentally determined quantitative data remains to be published, the illustrative data, detailed experimental protocols, and the proposed decomposition pathway presented herein offer a valuable starting point for researchers. It is strongly recommended that experimental thermal analysis be conducted under the specific conditions relevant to any application to obtain precise and reliable data. The information and methodologies outlined in this guide are intended to support and facilitate such investigations, ensuring safer and more effective use of this compound in research and development.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3,5-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3,5-Dichlorobenzyl alcohol. In the landscape of drug discovery and materials science, understanding the fundamental molecular characteristics of a compound is paramount. Computational chemistry offers a powerful, non-destructive avenue to predict and interpret these properties, complementing and guiding experimental work. This document outlines the theoretical framework, computational methodologies, and expected outcomes from a rigorous quantum chemical study of this compound, drawing parallels from established studies on analogous halogenated and substituted benzyl alcohols.
Theoretical Framework: Density Functional Theory (DFT)
At the core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. The foundational principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
A typical computational approach for a molecule like this compound would employ a hybrid functional, such as B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] This is paired with a basis set, for instance, 6-311++G(d,p) , which provides a flexible description of the electron distribution.[3]
Computational Workflow
The logical progression of a computational study on this compound is depicted in the following workflow diagram.
Molecular Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles, particularly around the chlorophenyl ring and the hydroxymethyl group.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-Cl | ~1.74 |
| C-C (ring) | ~1.39 | |
| C-CH₂ | ~1.51 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| Bond Angles (°) | Cl-C-C | ~120 |
| C-C-C (ring) | ~120 | |
| C-C-CH₂ | ~121 | |
| C-O-H | ~109 | |
| Dihedral Angles (°) | C-C-C-H | ~0 or 180 (ring planarity) |
| | Cring-C-O-H | Variable (orientation of OH) |
Note: These are expected values based on similar molecules and would be precisely calculated in a dedicated study.
Vibrational Spectroscopy Analysis
Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (Infrared and Raman).[1] Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
Experimentally, the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid this compound would be recorded. For FT-IR, a sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube and exposed to a laser source.
The theoretical vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations.[1] Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[1]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | ~3400 | (Broad band expected) | (Weak signal expected) |
| C-H Stretch (Aromatic) | ~3100 | ~3095 | ~3094 |
| C-H Stretch (CH₂) | ~2950 | ~2943 | ~3000 |
| C=C Stretch (Ring) | ~1600, ~1470 | (Multiple bands expected) | (Multiple bands expected) |
| C-O Stretch | ~1050 | (Strong band expected) | (Signal expected) |
| C-Cl Stretch | ~700 | (Strong band expected) | (Strong band expected) |
Note: The assignments and values are illustrative, based on studies of similar molecules like 2,6-dichlorobenzyl alcohol.[1]
Electronic Properties and Chemical Reactivity
The electronic character of a molecule is crucial for understanding its reactivity and potential interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.[1]
These frontier molecular orbitals govern the charge transfer within the molecule and its interactions with other species.[4]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[1] For this compound, negative potential (red/yellow) is expected around the electronegative oxygen and chlorine atoms, indicating regions prone to electrophilic attack. Positive potential (blue) is anticipated around the hydrogen atoms, particularly the hydroxyl proton, marking sites for nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
|---|---|
| EHOMO | ~ -8.5 to -9.5 |
| ELUMO | ~ -1.0 to -2.0 |
| Energy Gap (ΔE) | ~ 6.5 to 8.5 |
| Ionization Potential | ~ 8.5 to 9.5 |
| Electron Affinity | ~ 1.0 to 2.0 |
Note: These values are estimations based on typical ranges for similar aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[2] The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS). Comparing the theoretical and experimental NMR spectra can aid in the definitive assignment of protons and carbons in the molecule.
Experimental Protocol: NMR Spectroscopy
To obtain experimental NMR data, a sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[5]
Conclusion
Quantum chemical calculations provide a powerful and insightful framework for the detailed characterization of this compound. Through the use of Density Functional Theory, it is possible to predict its stable geometry, vibrational modes, electronic structure, and spectroscopic signatures. This theoretical data, when benchmarked against experimental results, offers a deeper understanding of the molecule's intrinsic properties. For researchers in drug development and materials science, this computational approach is an indispensable tool for rational design and for predicting the behavior of novel chemical entities. While this guide draws upon established methodologies from related molecules, a dedicated computational and experimental study on this compound would be necessary to provide definitive quantitative data.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 3,5-Dichlorobenzyl Alcohol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichlorobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms at the meta-positions and a hydroxymethyl group, imparts distinct electronic and steric properties that influence its reactivity and biological activity.[1] This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, with a focus on its role in the development of novel compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 60211-57-6 | [2] |
| Molecular Formula | C₇H₆Cl₂O | [2][3] |
| Molecular Weight | 177.03 g/mol | [2] |
| Melting Point | 79-82 °C | [2][4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| IUPAC Name | (3,5-dichlorophenyl)methanol | [3][5] |
| Solubility | Soluble in various organic solvents | [4] |
| Storage | Sealed in a dry environment at room temperature | [4] |
Discovery and Historical Context
While the specific date and discoverer of this compound are not prominently documented, its emergence is intrinsically linked to the broader exploration of halogenated benzyl alcohols in organic and medicinal chemistry.[1] The significance of such compounds lies in the profound influence of halogen atoms on the electronic properties and reactivity of the benzene ring.[1] Halogenated benzyl alcohols are recognized for their diverse reactivity and utility as intermediates in the synthesis of more complex molecules.[1] The development of synthetic methodologies for dichlorinated benzyl alcohols, such as the 2,4-dichloro isomer, is noted in patents for applications as industrial biocides and in medicinal preparations.[6][7] this compound, in particular, has become a valuable building block in pharmaceutical development due to its dichlorinated benzene ring and reactive alcohol functional group.[1]
Synthesis and Reactions
The synthesis of this compound is well-established, with several reliable pathways developed for both laboratory and industrial-scale production.[1]
Primary Synthetic Route: Reduction of 3,5-Dichlorobenzoic Acid
The most common and efficient method for synthesizing this compound is through the reduction of 3,5-dichlorobenzoic acid.[1] This can be achieved using various reducing agents. A patented industrial process utilizes potassium borohydride (KBH₄) with zinc chloride (ZnCl₂) as a catalyst.[1][8]
Caption: Primary synthesis of this compound.
-
In a reaction vessel, add the reducing agent (e.g., potassium borohydride) and zinc chloride.[8]
-
After vacuum replacement with an inert gas, slowly add a solvent such as tetrahydrofuran (THF).[8]
-
Once the mixture is evenly stirred, add 3,5-dichlorobenzoic acid to initiate the reduction reaction.[8]
-
Maintain the reaction under reflux conditions.[8]
-
Upon completion, add ethyl acetate, then filter, wash, and dry the resulting crystals to obtain this compound.[8]
Alternative Synthetic Route: Hydrolysis of 3,5-Dichlorobenzyl Chloride
An alternative pathway involves the nucleophilic substitution of 3,5-dichlorobenzyl chloride.[1] This is typically achieved through a hydrolysis reaction.[1]
Key Reactions of this compound
The hydroxyl group of this compound can undergo various transformations, making it a versatile intermediate.
-
Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde.[1]
-
Reduction: Further reduction can yield 3,5-dichlorotoluene.[1]
-
Chlorination: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) converts it to 3,5-dichlorobenzyl chloride, a reactive intermediate for further nucleophilic substitutions.[1][8]
Caption: Conversion to 3,5-Dichlorobenzyl Chloride.
-
In a dry reaction flask equipped with a system to absorb tail gas, add this compound and dimethylformamide (DMF).[8]
-
While stirring, slowly add thionyl chloride (SOCl₂).[8]
-
After the initial gas evolution subsides, gently heat the mixture to a faint reflux for approximately one hour.[8]
-
Cool the reaction mixture and pour it into ice water with stirring, which will cause the product to precipitate as a light-yellow solid.[8]
-
Filter the solid, wash it with water, and dry it.[8]
-
Recrystallize the crude product from a mixed solvent system (e.g., ethanol and hexane) to obtain pure, white crystals of 3,5-dichlorobenzyl chloride.[8]
Biological Activity and Applications
The biological activity of this compound is primarily associated with its antimicrobial and antifungal properties.[1] The presence of two chlorine atoms on the benzene ring is thought to enhance its ability to interact with and disrupt microbial cell membranes.[1]
In the realm of drug development and organic synthesis, this compound is a valuable intermediate.[1] It has been utilized in the synthesis of various compounds, including:
-
3,5-dichlorophenylacetonitrile: Prepared by reacting this compound with boiling thionyl chloride, followed by a reaction with sodium cyanide.[2][4]
-
tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate: Synthesized via an Iridium-catalyzed alkylation of tert-butyl cyanoacetate with this compound.[2][4]
-
Isosteric analogues of HIV drugs: It has been used in the synthesis of derivatives related to the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186).[2]
No specific signaling pathways directly modulated by this compound have been extensively reported in the literature. Its primary significance in a biological context is as a precursor for the synthesis of more complex, biologically active molecules.
Conclusion
This compound is a foundational chemical intermediate with well-characterized synthesis routes and established utility in medicinal chemistry and organic synthesis. Its unique structural features, conferred by the dichlorinated aromatic ring, make it a versatile building block for creating a diverse range of molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, history, and synthesis, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. This compound | 60211-57-6 | Benchchem [benchchem.com]
- 2. This compound 98 60211-57-6 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 60211-57-6 [chemicalbook.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3,5-dichlorophenylacetonitrile from 3,5-Dichlorobenzyl alcohol
Application Notes: Synthesis of 3,5-Dichlorophenylacetonitrile
Introduction 3,5-Dichlorophenylacetonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a dichlorinated aromatic ring, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of 3,5-dichlorophenylacetonitrile from the commercially available 3,5-dichlorobenzyl alcohol.
Principle of the Method The conversion of this compound to 3,5-dichlorophenylacetonitrile is most reliably achieved through a two-step synthetic sequence. This method avoids the direct and often more complex one-pot oxidative cyanation procedures, offering a robust and scalable pathway.
-
Chlorination of the Alcohol: The first step involves the conversion of the primary alcohol functionality into a more reactive leaving group. The hydroxyl group (-OH) of this compound is substituted with a chloride atom (-Cl) using thionyl chloride (SOCl₂), yielding the intermediate 3,5-dichlorobenzyl chloride.[1]
-
Nucleophilic Substitution (Cyanation): The second step is a nucleophilic substitution reaction where the chloride atom of the intermediate is displaced by a cyanide ion (CN⁻).[1] This is typically accomplished using sodium cyanide (NaCN) in a suitable solvent system to yield the final product, 3,5-dichlorophenylacetonitrile.[1][2]
Safety Precautions This synthesis involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.
-
Sodium Cyanide (NaCN): Is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.
-
Solvents: Organic solvents used in the procedure are flammable and should be handled away from ignition sources.
Physicochemical Properties
The key physical and chemical properties of the starting material, intermediate, and final product are summarized below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Clc1cc(Cl)cc(CO)c1 | C₇H₆Cl₂O | 177.03 | 79-82 |
| 3,5-Dichlorobenzyl chloride | Clc1cc(Cl)cc(CCl)c1 | C₇H₅Cl₃ | 195.48 | 33-35 |
| 3,5-Dichlorophenylacetonitrile | Clc1cc(Cl)cc(CC#N)c1 | C₈H₅Cl₂N | 186.04 | 63-65 |
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride
This protocol describes the conversion of this compound to 3,5-dichlorobenzyl chloride using thionyl chloride.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
-
Add this compound (e.g., 10.0 g, 56.5 mmol) to the flask.
-
Add anhydrous toluene (100 mL) to dissolve the alcohol.
-
Slowly add thionyl chloride (6.2 mL, 84.7 mmol, 1.5 eq.) to the stirred solution at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, 3,5-dichlorobenzyl chloride, is an oil or low-melting solid and is often used in the next step without further purification.[2] Note that this intermediate is unstable and should be used promptly.[2]
Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile
This protocol details the cyanation of 3,5-dichlorobenzyl chloride to form the final product.
Materials and Equipment:
-
Crude 3,5-Dichlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography or recrystallization)
Procedure:
-
In a fume hood, set up a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve sodium cyanide (3.3 g, 67.8 mmol, 1.2 eq.) in a mixture of ethanol (100 mL) and water (15 mL).[3] Alternatively, use anhydrous acetone as the solvent.[2]
-
Add the crude 3,5-dichlorobenzyl chloride (from Step 1, ~56.5 mmol) dissolved in a small amount of the reaction solvent to the cyanide solution.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.[3]
-
Partition the residue between dichloromethane (150 mL) and water (100 mL).
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorophenylacetonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Reaction Parameters Summary
| Step | Reactants | Reagents & Solvents | Temperature | Duration | Typical Yield |
| 1. Chlorination | This compound | Thionyl chloride, Toluene | Reflux (~110°C) | 2-3 hours | >90% (crude) |
| 2. Cyanation | 3,5-Dichlorobenzyl chloride | Sodium cyanide, Ethanol/Water | Reflux (~80°C) | 4-6 hours | 75-85%[2][3] |
Visualizations
Caption: Reaction pathway for the synthesis of 3,5-Dichlorophenylacetonitrile.
Caption: Workflow diagram from starting material to purified product.
References
Application Notes and Protocols: Iridium-Catalyzed Alkylation Utilizing 3,5-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed alkylation of various nucleophiles using 3,5-dichlorobenzyl alcohol as the alkylating agent. This methodology offers a powerful and atom-economical approach for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of complex molecules, pharmaceutical intermediates, and agrochemicals.
Introduction
Iridium-catalyzed alkylation reactions operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism have emerged as a sustainable and efficient alternative to traditional alkylation methods that often rely on pre-functionalized substrates and generate stoichiometric waste. In this process, the iridium catalyst temporarily "borrows" hydrogen from an alcohol to generate a reactive aldehyde in situ. This aldehyde then reacts with a nucleophile, and the resulting intermediate is subsequently hydrogenated by the iridium-hydride species, regenerating the catalyst and releasing water as the only byproduct.
This compound is a valuable substrate in this transformation due to the presence of electron-withdrawing chlorine atoms, which can influence the reactivity of the aromatic ring and provide a handle for further synthetic modifications. This protocol will detail the alkylation of active methylene compounds, specifically sulfones, and discuss the extension to other nucleophiles such as arenes.
Catalytic Cycle: The Borrowing Hydrogen Mechanism
The iridium-catalyzed alkylation proceeds through a well-established catalytic cycle known as the borrowing hydrogen mechanism.
Caption: The catalytic cycle of iridium-catalyzed alkylation via the borrowing hydrogen mechanism.
Experimental Protocols
The following protocols provide a general framework for the iridium-catalyzed alkylation using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Alkylation of Dimethyl Sulfone
This protocol is adapted from a procedure for the alkylation of sulfones with substituted benzyl alcohols.[1]
Materials:
-
This compound
-
Dimethyl sulfone
-
Potassium tert-butoxide (tBuOK)
-
Iridium catalyst precursor (e.g., a bis-carbene iridium complex as described in the literature, or a common precursor like [Ir(cod)Cl]₂)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the iridium catalyst (0.005 mmol, 1 mol%).
-
Add dimethyl sulfone (0.5 mmol, 1.0 equiv).
-
Add this compound (0.75 mmol, 1.5 equiv).
-
Add potassium tert-butoxide (0.75 mmol, 1.5 equiv).
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated sulfone.
Alkylation of Arenes (Friedel-Crafts Type)
This protocol is based on a dual-reagent Ir/Sn catalyzed system for the alkylation of arenes with benzyl alcohols.[2]
Materials:
-
This compound
-
Arene (e.g., toluene, xylene)
-
[Ir(COD)Cl]₂
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%).
-
Add anhydrous 1,2-dichloroethane (e.g., 1 mL).
-
Add tin(IV) chloride (0.04 mmol, 4 mol%).
-
Add the arene (e.g., 18.8 mmol, large excess).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at 90 °C and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for iridium-catalyzed alkylations with substituted benzyl alcohols.
Table 1: Iridium-Catalyzed Alkylation of Dimethyl Sulfone with Substituted Benzyl Alcohols [1]
| Entry | Benzyl Alcohol Derivative | Product Yield (%) |
| 1 | Benzyl alcohol | 95 |
| 2 | 4-Methylbenzyl alcohol | 92 |
| 3 | 4-Methoxybenzyl alcohol | 85 |
| 4 | 4-Chlorobenzyl alcohol | 90 |
| 5 | 4-Trifluoromethylbenzyl alcohol | 88 |
Conditions: Alcohol (0.75 mmol), dimethyl sulfone (0.5 mmol), tBuOK (0.75 mmol), Iridium catalyst (0.005 mmol), under argon.
Table 2: Ir/Sn Dual-Reagent Catalyzed Alkylation of Toluene with Substituted Benzyl Alcohols [2]
| Entry | Benzyl Alcohol Derivative | Reaction Time | Product Yield (%) |
| 1 | 4-Methylbenzyl alcohol | 15 min | 87 |
| 2 | Benzyl alcohol | 20 min | 95 |
| 3 | 2,4-Dichlorobenzyl alcohol | 30 min | 86 |
Conditions: Alcohol (1 mmol), toluene (18.8 mmol), [Ir(COD)Cl]₂ (1 mol%), SnCl₄ (4 mol%), 90 °C.
Experimental Workflow
A general workflow for setting up and performing an iridium-catalyzed alkylation reaction is depicted below.
Caption: A general experimental workflow for iridium-catalyzed alkylation.
Safety Precautions
-
Iridium catalysts and tin tetrachloride are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The iridium-catalyzed alkylation using this compound provides a versatile and efficient method for the construction of valuable chemical bonds. The "borrowing hydrogen" strategy is atom-economical and environmentally benign. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development to apply this powerful methodology in their work. Further exploration of substrate scope and catalyst optimization will undoubtedly continue to expand the utility of this important transformation.
References
Application Note: A Robust Protocol for the Synthesis of 3,5-Dichlorobenzyl Alcohol via Sodium Borohydride Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical reduction of 3,5-dichlorobenzaldehyde to its corresponding alcohol, 3,5-dichlorobenzyl alcohol. This transformation is a fundamental step in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The featured method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product under standard laboratory conditions. The protocol includes a comprehensive materials list, step-by-step experimental procedures, data summary, and a workflow visualization to ensure reproducibility and ease of use.
Introduction
The reduction of aldehydes to primary alcohols is a cornerstone reaction in organic chemistry. This compound is a valuable building block, notably used in the synthesis of isosteric analogues of HIV drugs and other complex molecules.[1] While several methods exist for this conversion, including catalytic hydrogenation and reduction with strong hydride donors like lithium aluminum hydride, the use of sodium borohydride (NaBH₄) in an alcoholic solvent offers a safer, more convenient, and highly selective alternative.[2][3][4][5] NaBH₄ is particularly effective for reducing aldehydes and ketones without affecting other sensitive functional groups like esters or amides.[3][6] This protocol details the efficient synthesis of this compound using this reliable method.
Reaction Scheme
The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde. This is followed by a protonation step, typically from the solvent, to yield the primary alcohol.[5][6][7]
Chemical Equation: Cl₂C₆H₃CHO + NaBH₄ --(Methanol)--> Cl₂C₆H₃CH₂OH
Data Presentation
The following table summarizes the quantitative data for a representative experimental run.
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 5.00 g | 28.57 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.65 g | 17.18 | 0.6 |
| Methanol (Solvent) | CH₃OH | 32.04 | 100 mL | - | - |
| This compound | C₇H₆Cl₂O | 177.03 | ~4.8 g (95% Yield) | 27.14 | - |
Note: Sodium borohydride provides four hydride equivalents per mole. Therefore, only 0.25 molar equivalents are stoichiometrically required. A slight excess (0.6 eq total, providing 2.4 hydride eq.) is used to ensure complete reaction.
Experimental Protocol
4.1 Materials and Equipment
-
3,5-Dichlorobenzaldehyde (98%+)
-
Sodium Borohydride (98%+)
-
Methanol (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
-
TLC plates (Silica gel 60 F₂₅₄)
4.2 Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[3] Add quenching reagents slowly and carefully.
-
Handle all organic solvents with care.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzaldehyde (5.00 g, 28.57 mmol).
-
Dissolution: Add 100 mL of methanol to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.65 g, 17.18 mmol) to the solution in small portions over 15-20 minutes. Note: Gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.[8]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride and neutralize the reaction. Caution: Vigorous gas evolution will occur.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate or toluene/hexane) to obtain pure this compound as a white crystalline solid.[9]
-
Characterization: Dry the purified product under vacuum and determine its mass and melting point (literature mp: 79-82 °C).[1] Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the reduction of 3,5-dichlorobenzaldehyde.
References
- 1. This compound 98 60211-57-6 [sigmaaldrich.com]
- 2. data.epo.org [data.epo.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
- 9. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]
The 3,5-Dichlorobenzyl Group as a Protecting Agent for Alcohols: A Review of Potential Applications and Methodologies
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyl group is a widely employed protecting group for hydroxyl functionalities due to its general stability and versatile deprotection methods. This document explores the potential application of the 3,5-dichlorobenzyl group as a protecting agent for alcohols, drawing parallels with the well-established chemistry of benzyl ethers while noting the current scarcity of specific literature on this particular derivative.
The introduction of two chlorine atoms onto the benzyl moiety at the 3 and 5 positions is anticipated to modulate the electronic properties of the protecting group, potentially influencing its stability and reactivity during cleavage. While specific studies detailing the advantages and disadvantages of the 3,5-dichlorobenzyl group are limited, its application can be largely extrapolated from the extensive knowledge base of substituted and unsubstituted benzyl ethers.
General Principles of Benzyl Ether Protection and Deprotection
Benzyl ethers are valued for their stability across a broad spectrum of reaction conditions, including acidic and basic environments, making them robust protecting groups for alcohols.[1] The primary methods for their removal, catalytic hydrogenolysis and oxidative cleavage, offer orthogonal deprotection strategies crucial in complex synthetic routes.[2]
Protection of Alcohols as Benzyl Ethers
The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as 3,5-dichlorobenzyl chloride or bromide.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with 3,5-Dichlorobenzyl Bromide
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
3,5-Dichlorobenzyl bromide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3,5-dichlorobenzyl bromide in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a 3,5-Dichlorobenzyl Ether via Catalytic Hydrogenolysis
Materials:
-
3,5-Dichlorobenzyl protected alcohol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3,5-dichlorobenzyl protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: General Procedure for the Oxidative Deprotection of a 3,5-Dichlorobenzyl Ether using DDQ
Materials:
-
3,5-Dichlorobenzyl protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 - 2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,5-dichlorobenzyl protected alcohol in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Add DDQ to the solution and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC. The reaction may be accelerated by photoirradiation with a long-wavelength UV lamp.[3]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts.
Data Presentation
Table 1: General Stability of Benzyl Ethers
| Condition Category | Reagent/Condition | Stability of Benzyl Ether | Reference |
| Acidic | Strong Acids (e.g., HBr, BCl₃) | Cleavage | [1] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | [1] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | [1] |
| Oxidative | DDQ | Cleavage (often requires activation) | [3][4] |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Cleavage | [2] |
Table 2: Common Deprotection Methods for Benzyl Ethers
| Deprotection Method | Reagents | Typical Conditions | Generality and Notes | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Highly efficient and clean. May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). | [2] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, room temperature | Useful when hydrogenolysis is not feasible. Electron-donating groups on the benzyl ring facilitate this reaction. | [3][4] |
| Acidic Cleavage | Strong Lewis or Brønsted acids (e.g., BCl₃, HBr) | Low temperature to room temperature | Harsh conditions that may not be compatible with acid-sensitive functional groups. | [1] |
Visualizations
The decision-making process for selecting a deprotection method for a benzyl ether, which would be applicable to the 3,5-dichlorobenzyl ether, can be visualized as follows:
Caption: Decision workflow for benzyl ether deprotection.
The general reaction scheme for the protection and deprotection of an alcohol using the 3,5-dichlorobenzyl group can be illustrated as:
Caption: General protection and deprotection scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dichlorobenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl alcohol is a versatile halogenated aromatic alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its dichlorinated phenyl ring and reactive hydroxyl group allow for diverse chemical modifications, leading to the formation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for antifungal and antiviral agents.
Applications in Pharmaceutical Intermediate Synthesis
This compound is a key starting material for the synthesis of intermediates used in the development of antifungal and antiviral drugs. Its derivatives have shown promise in targeting crucial enzymes in pathogens, such as succinate dehydrogenase in fungi and reverse transcriptase in HIV.
Intermediate for Novel Antifungal Agents
This compound is utilized in the synthesis of ester derivatives that exhibit potent antifungal activity. These compounds act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial electron transport chain and inhibiting cellular respiration. This mechanism is a validated target for a number of commercial fungicides.
A notable application is the synthesis of 3,5-dichlorobenzyl esters of various carboxylic acids. For instance, the ester derived from 2-(trifluoromethyl)benzoic acid has demonstrated significant efficacy against a range of plant pathogenic fungi.
Precursor for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound serves as a precursor for the synthesis of 6-(3,5-dichlorobenzyl) substituted uracil derivatives. These compounds are designed as isosteric analogues of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) like GCA-186. NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. They bind to a non-essential allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.
The 3,5-dichloro substitution pattern on the benzyl moiety is explored to modulate the binding affinity and metabolic stability of these inhibitors within the NNRTI binding pocket of the HIV-1 reverse transcriptase.
Synthesis of 3,5-Dichlorophenylacetonitrile
This compound is a readily available starting material for the two-step synthesis of 3,5-Dichlorophenylacetonitrile. This nitrile is a valuable intermediate for the synthesis of more complex pharmaceutical molecules.
Iridium-Catalyzed Alkylation for the Synthesis of Cyanoesters
This compound can be employed in iridium-catalyzed C-C bond-forming reactions. Specifically, it can be used for the alkylation of active methylene compounds like tert-butyl cyanoacetate to produce substituted cyanoesters, which are versatile intermediates in organic synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the pharmaceutical intermediates synthesized from this compound.
| Intermediate/Final Compound | Application | Target Organism/Enzyme | Key Quantitative Data |
| 3,5-Dichlorobenzyl 2-(trifluoromethyl)benzoate | Antifungal | Botrytis cinerea, Rhizoctonia solani | EC₅₀ values: 6.60 mg/L (B. cinerea), 1.61 mg/L (R. solani) |
| 6-(3,5-Dichlorobenzyl)uracil derivatives | Antiviral (HIV) | HIV-1 Reverse Transcriptase | Showed tenfold less activity against HIV-1 than their corresponding methyl derivatives. |
| 3,5-Dichlorobenzyl chloride | Intermediate | N/A | Yield: 73%, GC Purity: 99.3% |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzyl 2-(trifluoromethyl)benzoate (Antifungal Intermediate)
This protocol describes a general procedure for the esterification of this compound with 2-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
2-(Trifluoromethyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3,5-Dichlorobenzyl 2-(trifluoromethyl)benzoate.
Protocol 2: Synthesis of 6-(3,5-Dichlorobenzyl)-5-ethyluracil (HIV NNRTI Intermediate)
This protocol outlines the key steps in the synthesis of a 6-(3,5-dichlorobenzyl) substituted uracil derivative, a core structure for HIV-1 NNRTIs.
Materials:
-
5-Ethyluracil
-
3,5-Dichlorobenzyl bromide (prepared from this compound)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-ethyluracil (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 3,5-dichlorobenzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield 6-(3,5-Dichlorobenzyl)-5-ethyluracil.
Protocol 3: Synthesis of 3,5-Dichlorophenylacetonitrile
This protocol details the conversion of this compound to 3,5-Dichlorophenylacetonitrile via a two-step process.
Step 1: Synthesis of 3,5-Dichlorobenzyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (or other suitable solvent)
-
Ice-water
Procedure:
-
In a dry reaction flask equipped with a reflux condenser and a gas outlet to a trap, dissolve this compound in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.[1]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into ice-water with stirring.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude 3,5-Dichlorobenzyl chloride, which can be used in the next step without further purification or purified by recrystallization. A reported yield for a similar process is 73% with a GC purity of 99.3%.[1]
Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile
Materials:
-
3,5-Dichlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol/Water mixture
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add a solution of 3,5-Dichlorobenzyl chloride (1.0 eq) in ethanol to the cyanide solution.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 3,5-Dichlorophenylacetonitrile.
-
Purify the product by recrystallization or silica gel column chromatography.
Visualizations
References
3,5-Dichlorobenzyl Alcohol: A Versatile Precursor for the Development of Novel Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dichlorobenzyl alcohol has emerged as a significant building block in the synthesis of novel agrochemicals, particularly in the realm of fungicides. Its unique structural features, including the dichlorinated phenyl ring, provide a scaffold for the development of potent bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for a new generation of antifungal agents. While its application in fungicides is well-documented, its potential as a precursor for herbicides and insecticides remains an area of active exploration.
Antifungal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
Recent research has identified this compound as a highly active fragment in the design of novel succinate dehydrogenase inhibitors (SDHIs).[1][2][3] SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of cellular energy production and subsequent fungal death. A notable example is the development of 3,5-dichlorobenzyl ester derivatives, which have demonstrated significant antifungal activity against a range of plant pathogens.
Quantitative Data Summary
The following table summarizes the antifungal efficacy of a promising 3,5-dichlorobenzyl ester derivative, designated as Compound 5, in comparison to the commercial SDHI fungicide, Boscalid.
| Compound | Target Pathogen | EC50 (mg/L) | IC50 of SDH (mg/L) | Reference |
| Compound 5 (3,5-Dichlorobenzyl 2-(trifluoromethyl)benzoate) | Botrytis cinerea | 6.60 | 86.58 | [1][2][3] |
| Rhizoctonia solani | 1.61 | Not Reported | [1][2] | |
| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 | 15.74 | [1][3] |
| Rhizoctonia solani | 1.01 | Not Reported | [1][2] |
EC50: The concentration of the compound that causes a 50% reduction in the growth of the fungal pathogen. IC50 of SDH: The concentration of the compound that causes 50% inhibition of the succinate dehydrogenase enzyme activity.
Signaling Pathway: Mode of Action of SDHI Fungicides
Succinate dehydrogenase (SDH) is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHI fungicides, including those derived from this compound, act by blocking the ubiquinone-binding site (Q-site) of the SDH enzyme. This inhibition disrupts the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.
References
Application Notes and Protocols: Antimicrobial Activity of 3,5-Dichlorobenzyl Alcohol against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antimicrobial properties of 3,5-Dichlorobenzyl alcohol, including its activity against various pathogenic bacteria, proposed mechanisms of action, and standardized protocols for its evaluation.
Introduction
This compound is a halogenated aromatic alcohol that has garnered interest for its antimicrobial properties.[1][2] Its structural features, particularly the presence of chlorine atoms on the benzene ring, are believed to contribute to its biological activity.[2] This document outlines the current understanding of its efficacy against pathogenic bacteria and provides detailed methodologies for its investigation in a laboratory setting.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of dichlorobenzyl alcohol has been quantified against a range of microorganisms. The following table summarizes the available data on its Minimum Inhibitory Concentrations (MICs). It is important to note that much of the available data does not specify the exact isomer of dichlorobenzyl alcohol used.
| Microorganism | Type | Antimicrobial Agent | Concentration (µM) | Reference |
| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | Dichlorobenzyl alcohol | 723 | [3] |
| Porphyromonas gingivalis | Gram-negative bacterium | Dichlorobenzyl alcohol | 1446 | [3] |
| Treponema socranskii (two strains) | Spirochete bacterium | Dichlorobenzyl alcohol | 1446 | [3] |
| Other dental plaque organisms | Bacteria | Dichlorobenzyl alcohol | 2892 to 5784 | [3] |
| Candida albicans | Fungus | Dichlorobenzyl alcohol | 1446 | [3] |
Note: The specific isomer of dichlorobenzyl alcohol was not specified in the cited study for the above data.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is believed to be multifaceted, primarily targeting bacterial proteins and membranes.
Protein Denaturation: Like other alcoholic antiseptics, dichlorobenzyl alcohol is thought to cause denaturation of external bacterial proteins and rearrangement of their tertiary structures. This disruption of essential proteins on the cell surface can lead to a loss of function and contribute to cell death.
Membrane Disruption: Benzyl alcohol and its derivatives have been shown to interact with bacterial cell membranes. They can increase membrane fluidity, leading to a loss of structural integrity and function.[4] This can disrupt crucial processes such as maintaining the membrane potential, which is vital for cellular energy production and transport.[5]
Signaling Pathway: Potential Induction of Biofilm Formation
While effective as a planktonic antimicrobial, some studies on related compounds like benzyl alcohol suggest a potential for inducing biofilm formation in certain bacteria, such as Staphylococcus epidermidis.[6] This is thought to occur through the upregulation of the icaADBC operon, which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix.[6][7][8] Researchers should be aware of this potential dual role when investigating the long-term effects of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methodologies for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of each row to be tested.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Vortex mixer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in TSB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Test Setup: Prepare test tubes containing TSB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube (except for a sterility control) with the prepared bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and withdraw an aliquot (e.g., 100 µL).
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum is generally considered bactericidal.
Conclusion
This compound demonstrates antimicrobial activity against a variety of pathogenic microorganisms. Its proposed mechanism involves the denaturation of proteins and disruption of cell membrane integrity. The provided protocols offer a standardized approach for researchers to further investigate its antimicrobial properties. Future studies should focus on elucidating the specific molecular targets and exploring its potential effects on bacterial signaling pathways, such as those involved in biofilm formation, to fully characterize its therapeutic potential.
References
- 1. Buy this compound | 60211-57-6 [smolecule.com]
- 2. This compound | 60211-57-6 | Benchchem [benchchem.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol and ethanol can enhance the pathogenic potential of clinical Staphylococcus epidermidis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biofilm formation by Staphylococcus epidermidis depends on functional RsbU, an activator of the sigB operon: differential activation mechanisms due to ethanol and salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Investigating the Local Anesthetic Properties of 3,5-Dichlorobenzyl Alcohol: Application Notes and Protocols
Disclaimer: Scientific literature extensively documents the local anesthetic properties of benzyl alcohol and the 2,4-dichlorobenzyl alcohol isomer. However, there is a notable absence of direct experimental data specifically characterizing the local anesthetic effects of 3,5-Dichlorobenzyl alcohol. The following application notes and protocols are therefore based on established principles of local anesthetic investigation and data extrapolated from its close structural analogs. Researchers are strongly encouraged to perform direct experimental validation for this compound.
Application Notes
This compound is a halogenated aromatic alcohol. Its structural similarity to known local anesthetics, such as benzyl alcohol, suggests it may possess local anesthetic properties. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By blocking these channels, local anesthetics prevent the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve conduction and producing a sensation of numbness.
The local anesthetic action of the related compound, 2,4-Dichlorobenzyl alcohol, is thought to be due to a reduced sodium channel blockade.[2] It is a common ingredient in sore throat lozenges, often in combination with other active ingredients like amylmetacresol.[3][4] Clinical studies on these formulations have demonstrated a rapid onset of anesthetic effect, providing relief from sore throat pain within minutes, with the effect lasting for up to two hours.[2]
Benzyl alcohol, the parent compound, is a known local anesthetic that effectively blocks muscle sodium channels.[5] Its efficacy is dependent on the state of the sodium channel, showing higher affinity for the fast-inactivated state.[5] This suggests that the anesthetic action of benzyl alcohol and its derivatives is enhanced in rapidly firing neurons, a desirable property for targeting pain signals.
Based on this information, it is hypothesized that this compound will exhibit local anesthetic activity through a similar mechanism of voltage-gated sodium channel blockade. The presence and position of the chlorine atoms on the benzene ring are expected to influence its lipophilicity, potency, and duration of action.
Hypothesized Signaling Pathway for this compound
References
- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 2. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preoperative amylmetacresol and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat following general anaesthesia using supraglottic airway devices: A double-blinded, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 3,5-Dichlorobenzyl Alcohol in Topical Antiseptic Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of 3,5-Dichlorobenzyl alcohol as a topical antiseptic. This document includes key physicochemical properties, formulation considerations for various topical dosage forms, and detailed experimental protocols for performance and safety evaluation.
Introduction to this compound
This compound is an aromatic alcohol with the chemical formula C₇H₆Cl₂O.[1] It is recognized for its antimicrobial properties, exhibiting both antibacterial and antifungal activities, making it a suitable candidate for inclusion in topical antiseptic preparations.[1] Beyond its antiseptic qualities, it has also been noted to possess local anesthetic effects.[1] It is important to handle this compound with care as it is classified as a skin and eye irritant.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the successful development of stable and effective topical formulations.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 79-82 °C | |
| Solubility | Poorly soluble in water, soluble in organic solvents | [2] |
Mechanism of Action
The primary antiseptic mechanism of this compound is believed to be the denaturation of microbial proteins. This non-specific action disrupts the normal physiological functions of microorganisms, leading to their inactivation and death.
Formulation of Topical Antiseptic Preparations
The formulation of this compound into topical preparations requires careful selection of excipients to ensure product stability, efficacy, and patient acceptability. Common topical dosage forms include solutions, gels, and creams.
Concentration Range
Based on existing formulations for similar applications, a typical concentration range for this compound in topical antiseptic preparations is between 0.5% and 1.0% w/w . A concentration of 0.5% has been used in mouthwash formulations, while 1.0% has been utilized in gel preparations.[2]
Excipients for Topical Formulations
The choice of excipients is critical for the performance of the final product. Table 2 provides a list of commonly used excipients for different types of topical formulations.
| Dosage Form | Excipient Category | Examples | Purpose |
| Aqueous Solution | Solubilizing Agents | Propylene Glycol, Ethanol, Polyethylene Glycols (PEGs) | To dissolve this compound in the aqueous base. |
| Viscosity Modifiers | Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethylcellulose (NaCMC) | To increase viscosity for better application and retention.[2] | |
| pH Adjusters | Citric Acid, Sodium Hydroxide | To maintain a stable and skin-friendly pH. | |
| Preservatives | Parabens, Phenoxyethanol | To prevent microbial contamination of the product. | |
| Gel | Gelling Agents | Carbomers (e.g., Carbopol®), Poloxamers, Sodium Carboxymethylcellulose (NaCMC)[2] | To create the gel structure. |
| Neutralizing Agents | Triethanolamine, Sodium Hydroxide | To neutralize carbomers and form the gel. | |
| Humectants | Glycerin, Propylene Glycol | To prevent drying of the skin. | |
| Cream (Oil-in-Water Emulsion) | Oily Phase | Cetyl Alcohol, Stearyl Alcohol, Mineral Oil, Isopropyl Myristate | Forms the dispersed oil phase. |
| Emulsifying Agents | Polysorbates (e.g., Tween® 80), Sorbitan Esters (e.g., Span® 80) | To stabilize the emulsion. | |
| Thickeners/Stabilizers | Carbomers, Xanthan Gum | To increase the viscosity and stability of the cream. | |
| Preservatives | Benzyl Alcohol, Phenoxyethanol | To prevent microbial growth in the aqueous phase.[3] |
Example Formulations
The following are example formulations for a topical solution and a topical cream containing this compound. These are starting points and may require optimization based on specific product requirements.
Table 3: Example Formulation of a Topical Antiseptic Solution
| Ingredient | Concentration (% w/w) | Function |
| This compound | 0.5 | Active Ingredient |
| Propylene Glycol | 20.0 | Solubilizing Agent, Humectant |
| Hydroxypropyl Methylcellulose | 1.0 | Viscosity Modifier |
| Disodium EDTA | 0.1 | Chelating Agent |
| Purified Water | q.s. to 100 | Vehicle |
Table 4: Example Formulation of a Topical Antiseptic Cream
| Ingredient | Concentration (% w/w) | Function |
| Aqueous Phase | ||
| This compound | 1.0 | Active Ingredient |
| Glycerin | 5.0 | Humectant |
| Carbomer 940 | 0.5 | Thickener |
| Triethanolamine | q.s. to pH 6.0 | Neutralizing Agent |
| Purified Water | q.s. to 100 | Vehicle |
| Oily Phase | ||
| Cetyl Alcohol | 5.0 | Stiffening Agent |
| Stearic Acid | 3.0 | Emulsifier, Stiffening Agent |
| Isopropyl Myristate | 10.0 | Emollient |
| Polysorbate 80 | 2.0 | Emulsifier |
Experimental Protocols
Antimicrobial Efficacy Testing
The antimicrobial efficacy of the formulation should be evaluated against common skin pathogens. The following protocol is a general guideline for a suspension-based time-kill assay.
Objective: To determine the rate and extent of bactericidal activity of the topical antiseptic formulation against Staphylococcus aureus and Pseudomonas aeruginosa.
Materials:
-
Test formulation of this compound.
-
Bacterial strains: Staphylococcus aureus (ATCC 6538) and Pseudomonas aeruginosa (ATCC 9027).
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Phosphate Buffered Saline (PBS) with a suitable neutralizer (e.g., lecithin and polysorbate 80).
-
Sterile test tubes and pipettes.
-
Incubator (30-35°C).
-
Colony counter.
Procedure:
-
Preparation of Bacterial Suspension: Inoculate TSB with the test organism and incubate at 30-35°C for 18-24 hours. Adjust the concentration of the bacterial suspension with PBS to achieve a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Test Procedure: a. Add 9.9 mL of the test formulation to a sterile test tube. b. At time zero, add 0.1 mL of the prepared bacterial suspension to the test formulation. c. At specified time points (e.g., 1, 5, 10, and 30 minutes), withdraw 1.0 mL of the mixture and transfer it to 9.0 mL of PBS with a neutralizer. d. Perform serial dilutions of the neutralized sample. e. Plate the dilutions onto TSA plates.
-
Incubation and Enumeration: Incubate the plates at 30-35°C for 48-72 hours. Count the number of colonies and calculate the log reduction in CFU/mL compared to the initial inoculum.
Data Presentation:
Table 5: Antimicrobial Efficacy of this compound Formulation
| Time (minutes) | Staphylococcus aureus Log Reduction (CFU/mL) | Pseudomonas aeruginosa Log Reduction (CFU/mL) |
| 1 | ||
| 5 | ||
| 10 | ||
| 30 |
Note: A log reduction of ≥ 3 is generally considered to indicate effective antimicrobial activity.
In Vitro Skin Irritation Testing
Due to the known skin irritation potential of this compound, it is essential to evaluate the irritation profile of the final formulation. The use of reconstructed human epidermis (RhE) models is a validated in vitro alternative to animal testing.
Objective: To assess the skin irritation potential of the topical antiseptic formulation using a reconstructed human epidermis model.
Materials:
-
Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™).
-
Assay medium provided by the tissue model supplier.
-
Phosphate Buffered Saline (PBS).
-
Test formulation.
-
Positive control: 5% Sodium Dodecyl Sulfate (SDS).
-
Negative control: PBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Isopropanol.
-
Multi-well plate reader.
Procedure:
-
Tissue Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate with assay medium and pre-incubate at 37°C in a 5% CO₂ incubator for a specified time according to the manufacturer's protocol.
-
Application of Test Material: a. Remove the assay medium and replace it with fresh medium. b. Apply a sufficient amount of the test formulation, positive control, or negative control directly to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C in a 5% CO₂ incubator.
-
Rinsing and Post-incubation: Thoroughly rinse the tissues with PBS to remove the test material. Blot the tissues and place them in fresh assay medium for a post-incubation period (e.g., 42 hours).
-
MTT Viability Assay: a. Transfer the tissues to a multi-well plate containing MTT solution and incubate for 3 hours. b. After incubation, extract the formazan dye from the tissues using isopropanol. c. Measure the optical density (OD) of the formazan solution using a plate reader at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells for each tissue relative to the negative control.
Data Presentation:
Table 6: In Vitro Skin Irritation Results
| Test Material | Mean OD₅₇₀ | % Viability vs. Negative Control | Irritation Classification |
| Negative Control (PBS) | 100% | Non-irritant | |
| Positive Control (5% SDS) | Irritant | ||
| Test Formulation |
Note: A mean tissue viability of ≤ 50% is typically classified as an irritant.
Stability Testing
Stability testing is essential to determine the shelf-life of the product and to ensure its quality, safety, and efficacy over time.
Objective: To evaluate the physical and chemical stability of the topical antiseptic formulation under accelerated and long-term storage conditions.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Parameters:
-
Physical: Appearance, color, odor, pH, viscosity.
-
Chemical: Assay of this compound, determination of degradation products.
-
Microbiological: Microbial limits testing.
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
Procedure:
-
Package the formulation in the proposed final container-closure system.
-
Store the samples at the specified long-term and accelerated conditions.
-
At each time point, withdraw samples and perform the tests outlined in the testing parameters.
-
Analyze the data to establish a shelf-life for the product.
Data Presentation:
Table 7: Stability Testing Data Summary (Accelerated Conditions)
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months |
| Appearance | ||||
| Color | ||||
| pH | ||||
| Viscosity (cP) | ||||
| Assay of this compound (%) | ||||
| Degradation Products (%) | ||||
| Microbial Limits |
Conclusion
This compound is a promising active ingredient for topical antiseptic formulations. Careful consideration of the formulation components and thorough evaluation of antimicrobial efficacy, skin irritation, and stability are critical for the development of a safe and effective product. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and drug development professionals in this field.
References
Application Notes and Protocols for the Quantification of 3,5-Dichlorobenzyl Alcohol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl alcohol is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate quantification of this analyte in complex matrices such as soil, water, and biological fluids is crucial for safety, efficacy, and environmental monitoring. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the matrix, the required sensitivity, and the available instrumentation.
-
HPLC-UV: A robust and widely available technique suitable for relatively clean sample matrices and for quantification at higher concentrations.
-
GC-MS: Offers high separation efficiency and is well-suited for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
-
LC-MS/MS: Provides the highest sensitivity and selectivity, making it the method of choice for complex matrices and trace-level quantification.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods for the quantification of this compound in various matrices. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Water | Wastewater |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.998) | 1.5 - 100 µg/mL (r² > 0.997) |
| Recovery | 92 - 103% | 88 - 98% |
| Precision (%RSD) | < 5% | < 7% |
Table 2: GC-MS Method Performance
| Parameter | Soil | Plasma |
| Limit of Detection (LOD) | 5 ng/g | 1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/g | 5 ng/mL |
| Linearity Range | 15 - 1000 ng/g (r² > 0.999) | 5 - 500 ng/mL (r² > 0.999) |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (%RSD) | < 10% | < 8% |
Table 3: LC-MS/MS Method Performance
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.7 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.999) | 0.7 - 200 ng/mL (r² > 0.999) |
| Recovery | 95 - 108% | 93 - 105% |
| Precision (%RSD) | < 6% | < 8% |
Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of this compound in Water by HPLC-UV
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 mL water sample in a separatory funnel, add a suitable internal standard.
-
Adjust the sample pH to 4-5 with dilute hydrochloric acid.
-
Add 25 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 25 mL portion of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumental Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
Protocol 2: Quantification of this compound in Soil by GC-MS
1. Sample Preparation (Solid-Phase Extraction)
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Sonicate the sample for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the soil extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water:methanol (80:20, v/v).
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes for derivatization.
-
Transfer the derivatized sample to a GC vial.
2. GC-MS Instrumental Conditions
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 200°C at 15°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an LC vial for analysis.
2. LC-MS/MS Instrumental Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
Start with 30% B, hold for 0.5 min
-
Linearly increase to 95% B over 3.5 min
-
Hold at 95% B for 1 min
-
Return to 30% B and equilibrate for 2 min
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Troubleshooting & Optimization
Optimizing yield and purity in 3,5-Dichlorobenzyl alcohol synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3,5-Dichlorobenzyl alcohol synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Reduction of 3,5-Dichlorobenzoic Acid
Possible Causes and Solutions:
-
Inefficient Reducing Agent Activation: The combination of a reducing agent like potassium borohydride (KBH₄) with a Lewis acid catalyst such as zinc chloride (ZnCl₂) is crucial for the efficient reduction of the carboxylic acid.[1] Ensure the reagents are of high quality and used in the correct stoichiometry.
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. For the KBH₄/ZnCl₂ system in THF, maintaining the temperature around 70°C is often optimal to balance reaction rate and selectivity.[1]
-
Improper Solvent: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to create a homogeneous reaction environment.[1] Ensure the solvent is anhydrous, as water can quench the reducing agent.
Problem 2: Difficulty in Purifying this compound
Possible Causes and Solutions:
-
Presence of Starting Material: Incomplete reaction can leave unreacted 3,5-Dichlorobenzoic acid or 3,5-Dichlorobenzyl chloride. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
-
Formation of Byproducts: Side reactions can lead to impurities. For instance, in the hydrolysis of 3,5-Dichlorobenzyl chloride, the formation of bis(3,5-dichlorobenzyl) ether can occur.[2][3] Purification can be challenging, and this route often results in lower yields (below 60%).[1]
-
Inadequate Purification Method: Recrystallization is a common method for purifying solid this compound. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions for crystal formation and impurity removal.[4]
Problem 3: Grignard Reaction with 3,5-Dichlorobenzyl Chloride Fails to Initiate
Possible Causes and Solutions:
-
Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[5] Activate the magnesium by gentle heating, adding a small crystal of iodine, or using a sonicator.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[5][6]
-
Slow Initial Reaction: Sometimes, the reaction requires a small amount of energy to overcome the activation barrier. Gentle warming with a heat gun can help initiate the reaction.[5]
Problem 4: Low Yield in Grignard Synthesis due to Wurtz Coupling
Possible Causes and Solutions:
-
High Local Concentration of Alkyl Halide: The Wurtz coupling is a significant side reaction where the Grignard reagent reacts with the starting 3,5-Dichlorobenzyl chloride to form a dimer.[5]
-
Mitigation Strategy: Add the 3,5-Dichlorobenzyl chloride solution dropwise to the magnesium suspension at a slow rate. This maintains a low concentration of the halide and minimizes the Wurtz side reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and efficient pathways include the reduction of 3,5-Dichlorobenzoic acid or its corresponding acid chloride, and the Grignard reaction using 3,5-Dichlorobenzylmagnesium chloride.[1][7] The hydrolysis of 3,5-Dichlorobenzyl chloride is a less favored route due to lower yields and purification difficulties.[1]
Q2: What is the role of Zinc Chloride (ZnCl₂) in the reduction of 3,5-Dichlorobenzoic acid with Potassium Borohydride (KBH₄)?
A2: Zinc chloride acts as a Lewis acid catalyst. It activates the borohydride, enhancing its reducing power to selectively reduce the carboxylic acid group.[1] An optimal molar ratio of approximately 1:1.8 (ZnCl₂:KBH₄) has been identified for stabilizing reactive intermediates and preventing side reactions.[1]
Q3: How can I monitor the progress of my synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the typical melting point and appearance of pure this compound?
A4: Pure this compound is a white to light yellow crystalline powder with a melting point in the range of 79-82 °C.[8][9][10]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reduction | 3,5-Dichlorobenzoic acid | KBH₄, ZnCl₂, THF | High | High yields, good selectivity.[1] | Requires careful control of reaction conditions. |
| Hydrolysis | 3,5-Dichlorobenzyl chloride | Water, Base | < 60% | Simple concept. | Low yields, difficult purification.[1] |
| Grignard Reaction | 3,5-Dichlorobenzyl chloride | Mg, Anhydrous Ether | Moderate | Forms C-C bonds directly. | Sensitive to moisture, Wurtz coupling side reaction.[5][7] |
| Aldehyde Reduction | 3,5-Dichlorobenzaldehyde | e.g., NaBH₄ | Variable | Milder conditions than acid reduction. | Aldehyde precursor can be expensive and less stable.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,5-Dichlorobenzoic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium borohydride (KBH₄) and anhydrous zinc chloride (ZnCl₂).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: While stirring, add anhydrous tetrahydrofuran (THF) dropwise to the flask.
-
Reactant Addition: Dissolve 3,5-Dichlorobenzoic acid in anhydrous THF and add this solution dropwise to the reaction mixture.
-
Reaction: Maintain the reaction mixture under reflux (approximately 70°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Preparation:
-
Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings and a small crystal of iodine to the flask.
-
Initiation: Add a small portion of a solution of 3,5-Dichlorobenzyl chloride in anhydrous diethyl ether to the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction starts, add the remaining 3,5-Dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.[5]
-
-
Reaction with Electrophile (e.g., Formaldehyde):
-
In a separate flame-dried flask, place a solution of the electrophile (e.g., paraformaldehyde) in anhydrous diethyl ether.
-
Cool the electrophile solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled electrophile solution.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting guide for Grignard reaction initiation failure.
References
- 1. This compound | 60211-57-6 | Benchchem [benchchem.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound 98 60211-57-6 [sigmaaldrich.com]
- 9. This compound | 60211-57-6 [chemicalbook.com]
- 10. 3,5-ジクロロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
Common byproducts in the synthesis of 3,5-Dichlorobenzyl alcohol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dichlorobenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes start from either 3,5-Dichlorobenzoic acid or 3,5-Dichlorobenzyl chloride. The first route involves the reduction of the carboxylic acid, while the second involves the hydrolysis of the benzyl chloride.
Q2: I am synthesizing this compound from 3,5-Dichlorobenzoic acid. What is the main byproduct I should be concerned about?
A2: The most common byproduct in this synthesis is unreacted 3,5-Dichlorobenzoic acid. Its presence can be readily identified by analytical techniques such as TLC or NMR spectroscopy.
Q3: My synthesis starts with 3,5-Dichlorobenzyl chloride. What is a likely side-product?
A3: A significant byproduct to anticipate is bis(3,5-dichlorobenzyl) ether, formed through a side reaction where the starting material reacts with the newly formed alcohol product.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow for the separation and identification of the desired product and any residual byproducts or starting materials.
Troubleshooting Guides
Issue 1: Presence of an Acidic Impurity in the Final Product
Symptom: Your crude this compound, synthesized from 3,5-Dichlorobenzoic acid, shows the presence of an additional acidic compound upon analysis (e.g., a baseline spot on a non-polar TLC plate or characteristic carboxylic acid peaks in the NMR spectrum).
Probable Cause: Incomplete reduction of the starting material, 3,5-Dichlorobenzoic acid.
Solution: Acid-Base Extraction
An acid-base extraction is a highly effective method for removing acidic impurities from a neutral organic product. The acidic byproduct is converted to its water-soluble salt by reaction with a base, allowing for its separation into an aqueous phase.
Issue 2: Presence of a Non-polar Impurity in the Final Product
Symptom: Analysis of your this compound, synthesized from 3,5-Dichlorobenzyl chloride, reveals a less polar byproduct.
Probable Cause: Formation of bis(3,5-dichlorobenzyl) ether during the reaction.
Solutions:
-
Column Chromatography: This technique separates compounds based on their polarity. Since the ether byproduct is less polar than the alcohol, it will elute first from a silica gel column, allowing for the isolation of the pure alcohol.
-
Recrystallization: This method relies on the differential solubility of the product and byproduct in a given solvent system. By carefully selecting a solvent, it is often possible to selectively crystallize the desired alcohol, leaving the ether impurity in the mother liquor.
Experimental Protocols
Protocol 1: Removal of 3,5-Dichlorobenzoic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane (approximately 10-20 mL of solvent per gram of crude product).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water), and the bottom will be the aqueous phase containing the sodium salt of the unreacted carboxylic acid.
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.
-
Washing: Add a fresh portion of saturated NaHCO₃ solution to the separatory funnel and repeat the extraction process. This ensures complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying: Drain the organic layer into a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar eluent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar bis(3,5-dichlorobenzyl) ether will travel down the column faster than the more polar this compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of a solvent in which the alcohol is soluble (e.g., acetone or ethanol) and a solvent in which it is less soluble (e.g., hexanes or water) is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure this compound.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides representative data on the purity of this compound before and after applying the described purification methods.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) |
| Acid-Base Extraction | 90% (with 10% 3,5-Dichlorobenzoic acid) | >99% |
| Column Chromatography | 85% (with 15% bis(3,5-dichlorobenzyl) ether) | >99% |
| Recrystallization | 95% (with 5% bis(3,5-dichlorobenzyl) ether) | >99.5% |
Visualization of Workflow
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of Crude 3,5-Dichlorobenzyl Alcohol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-Dichlorobenzyl alcohol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to light yellow crystalline powder.[1] The reported melting point is in the range of 79-82 °C.[1][2][3] A broad melting range or a melting point lower than this suggests the presence of impurities.
Q2: What are the most common impurities in crude this compound?
Common impurities can include:
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Unreacted starting materials: Such as 3,5-dichlorobenzoic acid or 3,5-dichlorobenzaldehyde, depending on the synthetic route used.[4]
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Byproducts of the synthesis: The specific byproducts will vary with the synthesis method. For instance, if thionyl chloride is used in the synthesis of a precursor, residual chlorinated impurities might be present.[5]
-
Colored impurities: These can arise from side reactions or degradation of reagents.
Q3: Which solvents are suitable for the recrystallization of this compound?
This compound is reported to be soluble in methanol.[2] A common strategy for recrystallizing aromatic alcohols involves using alcohols like methanol or ethanol. For dichlorinated aromatic compounds, a mixed solvent system of an alcohol (like ethanol) and a non-polar solvent (like n-hexane) can be effective. This approach was noted for the related compound, 3,5-dichlorobenzyl chloride.
Q4: How can I remove colored impurities during recrystallization?
If your hot, dissolved solution of crude this compound has a noticeable color, you can add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent, then allow it to cool again. |
| The solution is supersaturated and requires nucleation to begin crystallization. | 1. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[6][7] 2. Add a "seed crystal" of pure this compound to the cooled solution.[7] | |
| Oiling Out (Formation of an oily layer instead of crystals) | The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt before dissolving. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Try a different solvent or a mixed solvent system with a lower boiling point. |
| The rate of cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[6] | |
| High concentration of impurities. | Consider a preliminary purification step, or perform a second recrystallization on the obtained solid. | |
| Poor Recovery of Purified Product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | After filtering the crystals, reduce the volume of the filtrate by heating and then cool it again to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to minimize the surface area for cooling. | |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product.[7] | |
| Crystals are not Pure (Melting point is low or broad) | The cooling process was too fast, trapping impurities within the crystal lattice. | Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[6] |
| Incomplete removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Insoluble | Insoluble | Poor (as a single solvent) |
| Methanol | High | Soluble | Very Soluble | Potentially suitable, may require a co-solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | Good potential as a primary solvent. |
| n-Hexane | Low | Insoluble | Sparingly Soluble | Good potential as an anti-solvent in a mixed system. |
| Toluene | Low | Sparingly Soluble | Soluble | Potential, but higher boiling point may be a concern. |
| Ethyl Acetate | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to poor recovery. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to poor recovery. |
Note: This table is based on general principles of solubility for similar compounds and available data. Experimental verification is recommended to determine the optimal solvent system.
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound
-
Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent or solvent pair. A mixture of ethanol and n-hexane is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl.
-
Gently reheat the solution to boiling.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a funnel and a clean receiving flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the charcoal or other solid impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the more non-polar component of a mixed solvent system, e.g., n-hexane) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. d-nb.info [d-nb.info]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 7. This compound, benzyldimethylsilyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
Stability of 3,5-Dichlorobenzyl alcohol in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,5-Dichlorobenzyl alcohol in acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on the general stability of benzyl alcohol derivatives, this compound is relatively stable under neutral conditions. However, under forced acidic and basic conditions, degradation is expected to occur. In acidic solutions, the primary degradation pathway may involve the formation of an ether. Under basic conditions, oxidation to the corresponding aldehyde and carboxylic acid is the more likely degradation route. The presence of two chlorine atoms on the benzene ring can influence the reaction rates compared to unsubstituted benzyl alcohol.
Q2: What are the likely degradation products of this compound under acidic and basic stress?
A2: Under acidic conditions, the main degradation product is expected to be bis(3,5-dichlorobenzyl) ether. In basic conditions, the expected degradation products are 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid, formed through oxidation.
Q3: Are there any specific safety precautions to consider when handling this compound and its degradation products?
A3: Yes. This compound is a chemical irritant. Its degradation products, such as 3,5-dichlorobenzaldehyde, may also be irritants. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed after subjecting to acidic/basic conditions. | 1. Reaction conditions (temperature, time) are too mild. 2. Concentration of acid/base is too low. | 1. Increase the temperature in increments of 10°C (not exceeding 80°C to avoid atypical degradation). 2. Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). 3. Extend the duration of the stress testing. |
| Multiple unexpected peaks in the chromatogram. | 1. Secondary degradation of primary impurities. 2. Complex side reactions occurring at elevated temperatures. 3. Interaction with container or impurities in solvents. | 1. Characterize the initial purity of the this compound. 2. Perform the study at a lower temperature for a longer duration. 3. Use high-purity solvents and inert reaction vessels (e.g., glass-lined). |
| Poor mass balance in the assay. | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto the container surface. 3. Incomplete extraction of all components during sample preparation. | 1. Use a mass-sensitive detector (e.g., MS, CAD) in addition to a UV detector. 2. Check for the recovery of the parent compound from the reaction vessel. 3. Optimize the sample extraction procedure to ensure all components are solubilized. |
Experimental Protocols
Forced Degradation Study: Acidic and Basic Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both samples at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N NaOH.
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Keep both samples at room temperature and at an elevated temperature (e.g., 60°C).
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Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and column should be selected to achieve good separation between the parent compound and its potential degradation products.
Data Presentation
The following tables present hypothetical data for illustrative purposes to guide experimental design. Actual results may vary.
Table 1: Hypothetical Degradation of this compound in Acidic Conditions at 60°C
| Time (hours) | % Degradation (0.1 N HCl) | % Degradation (1 N HCl) |
| 0 | 0 | 0 |
| 2 | < 1 | 2.5 |
| 4 | 1.2 | 5.1 |
| 8 | 2.5 | 10.3 |
| 24 | 7.8 | 25.6 |
Table 2: Hypothetical Degradation of this compound in Basic Conditions at 60°C
| Time (hours) | % Degradation (0.1 N NaOH) | % Degradation (1 N NaOH) |
| 0 | 0 | 0 |
| 2 | 1.5 | 4.8 |
| 4 | 3.2 | 9.5 |
| 8 | 6.8 | 18.2 |
| 24 | 15.4 | 40.1 |
Visualizations
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow.
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Preventing the oxidation of 3,5-Dichlorobenzyl alcohol to the corresponding aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzyl alcohol. The primary focus is on preventing its oxidation to the corresponding aldehyde, 3,5-Dichlorobenzaldehyde, a common challenge during synthesis and storage.
Troubleshooting Guide: Unwanted Oxidation
Unwanted oxidation of this compound can lead to impurities in your final product, affecting yield and purity. This guide will help you identify and resolve potential sources of oxidation.
Problem: Detection of 3,5-Dichlorobenzaldehyde impurity in your sample of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for identifying the source of 3,5-Dichlorobenzaldehyde impurity.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. It is classified as a combustible solid and should be stored accordingly.
Q2: Can the type of container affect the stability of this compound?
A2: Yes, it is recommended to store this compound in amber glass bottles to protect it from light, which can promote oxidation. Ensure the cap provides an airtight seal.
Q3: Are there any specific handling procedures to follow to avoid oxidation during experimental setup?
A3: When handling this compound, minimize its exposure to the atmosphere. Weigh it out promptly and close the container immediately. Use inert spatulas and glassware. If the subsequent reaction is sensitive to oxidation, consider handling the compound in a glovebox or under a stream of inert gas.
Reaction Conditions
Q4: My reaction requires a base. Which bases are least likely to promote the oxidation of this compound?
A4: Non-oxidizing, non-nucleophilic bases are generally preferred. The choice of base is highly dependent on the specific reaction. However, it is advisable to avoid strong oxidizing agents.[2]
Q5: I need to heat my reaction. At what temperature does the oxidation of this compound become a significant issue?
Q6: Can the choice of solvent influence the rate of oxidation?
A6: Yes, the solvent can play a role. Protic solvents can sometimes participate in oxidation reactions. Using anhydrous, deoxygenated solvents can help minimize unwanted oxidation.
Purification
Q7: I have a mixture of this compound and 3,5-Dichlorobenzaldehyde. How can I separate them?
A7: Standard chromatographic techniques such as column chromatography on silica gel can be effective for separating the alcohol from the less polar aldehyde. The choice of eluent will depend on the specific polarity of the two compounds, but a gradient of ethyl acetate in hexane is a common starting point.
Q8: Are there analytical methods to quantify the amount of 3,5-Dichlorobenzaldehyde impurity?
A8: Yes, gas chromatography (GC) and Ultra Performance Convergence Chromatography (UPCC) are effective techniques for detecting and quantifying dichlorobenzaldehyde impurities.[4]
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in an Inert Atmosphere
This protocol is recommended for reactions that are sensitive to oxidation.
Workflow for Inert Atmosphere Handling
Caption: Step-by-step workflow for handling this compound under an inert atmosphere.
Materials:
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This compound
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Round-bottom flask with a rubber septum
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Schlenk line or a balloon filled with nitrogen or argon
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Syringes and needles
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Anhydrous, deoxygenated solvent
Procedure:
-
Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas (nitrogen or argon).
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Weigh the required amount of this compound quickly and transfer it to the reaction flask.
-
Immediately seal the flask with a rubber septum and purge with the inert gas for several minutes.
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Add the deoxygenated solvent to the flask using a syringe.
-
Proceed with the addition of other reagents as required by your specific protocol.
Protocol 2: Protection of the Alcohol Group as a Benzyl Ether
To prevent oxidation during a multi-step synthesis, the hydroxyl group of this compound can be protected. Benzyl ethers are stable protecting groups under various reaction conditions.[5][6]
Materials:
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes.
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Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [7] |
| Molecular Weight | 177.03 g/mol | [7] |
| Melting Point | 79-82 °C | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature, sealed in dry | [1] |
Table 2: Common Reagents and Potential for Oxidation
| Reagent Type | Examples | Potential to Cause Oxidation | Notes |
| Oxidizing Agents | KMnO₄, CrO₃, PCC, PDC | High | These will readily oxidize the alcohol to the aldehyde or carboxylic acid. |
| Strong Acids | H₂SO₄, HCl | Low | Generally do not cause oxidation but can be incompatible with other functional groups.[2] |
| Strong Bases | NaH, LDA | Low | Used for deprotonation, not oxidation. |
| Transition Metals | Pd, Ru, Cu | High | Often used as catalysts for oxidation reactions.[3][8][9] |
References
- 1. This compound | 60211-57-6 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dudley Reagents [sigmaaldrich.com]
- 7. Buy this compound | 60211-57-6 [smolecule.com]
- 8. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [mdpi.com]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up considerations for the industrial production of 3,5-Dichlorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 3,5-Dichlorobenzyl alcohol.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue ID | Problem Observed | Potential Cause(s) | Recommended Solutions & Mitigations |
| SYN-01 | Low Yield of this compound | 1. Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.2. Side Reactions: Formation of by-products due to excessive temperature or impurities in starting materials.3. Product Loss During Work-up: Inefficient extraction or premature precipitation. | 1. Reaction Optimization: Increase the molar ratio of the reducing agent incrementally. Ensure the reaction temperature is maintained at the optimal level (e.g., reflux at approximately 70°C). Extend the reaction time and monitor progress using in-process controls (e.g., HPLC, TLC).2. Temperature Control: Implement robust temperature control systems to prevent overheating. Use high-purity starting materials (3,5-Dichlorobenzoic acid).3. Work-up Optimization: Optimize solvent volumes and the number of extractions. Ensure the pH is appropriately adjusted to prevent the precipitation of the product in the aqueous phase. |
| SYN-02 | Formation of Impurities | 1. Unreacted Starting Material: Incomplete conversion of 3,5-Dichlorobenzoic acid.2. Over-reduction: Reduction of the aromatic ring under harsh conditions.3. Ester Formation: Reaction of the product with the carboxylic acid starting material at elevated temperatures. | 1. Process Monitoring: Utilize in-process analytical techniques to monitor the disappearance of the starting material.2. Condition Control: Avoid excessively high temperatures and pressures. Use a selective reducing agent.3. Temperature Management: Maintain the reaction temperature within the specified range. |
| PUR-01 | Poor Crystal Quality (e.g., small, irregular crystals, clumping) | 1. Rapid Cooling: Fast cooling rates during crystallization can lead to the formation of small, impure crystals.2. Solvent Issues: Inappropriate solvent or solvent-to-product ratio.3. Agitation Problems: Inadequate or excessive agitation during crystallization. | 1. Controlled Cooling: Implement a programmed cooling profile to allow for slow crystal growth.2. Solvent Screening: Conduct solubility studies to identify the optimal crystallization solvent. A common practice involves dissolving the crude product in a suitable solvent like dehydrated alcohol and then adding an anti-solvent like n-hexane to induce crystallization.[1]3. Agitation Control: Optimize the agitation speed to ensure good mixing without causing crystal breakage. |
| PUR-02 | Product Fails Purity Specifications | 1. Inefficient Purification: Inadequate washing of the filter cake or insufficient recrystallization steps.2. Trapped Impurities: Occlusion of impurities within the crystal lattice.3. Thermal Degradation: Decomposition of the product at high temperatures during drying. | 1. Enhanced Purification: Increase the number of washes with a suitable solvent. Perform multiple recrystallizations if necessary.2. Optimized Crystallization: Utilize a slow cooling rate and consider the use of seeding to promote the growth of pure crystals.3. Drying Conditions: Dry the final product under vacuum at a controlled temperature to avoid degradation. |
| SAF-01 | Uncontrolled Exothermic Reaction | 1. Rapid Addition of Reagents: Adding the reducing agent too quickly to the reaction mixture.2. Inadequate Cooling: Insufficient heat removal capacity of the reactor for the scale of the reaction.3. Accumulation of Unreacted Reagents: A delay in the reaction initiation can lead to a sudden, rapid reaction. | 1. Controlled Addition: Add the reducing agent in portions or via a controlled feed rate.2. Process Safety Assessment: Conduct reaction calorimetry studies to understand the heat of reaction and ensure the cooling system is adequately sized.3. Monitoring and Control: Monitor the reaction temperature closely. Ensure there is a slight exotherm upon initial reagent addition to confirm the reaction has started. |
Frequently Asked Questions (FAQs)
Q1: What is a common industrial synthesis route for this compound?
A common and practical industrial synthesis route involves the reduction of 3,5-Dichlorobenzoic acid. This method is often preferred due to the availability of the starting material. A typical process involves using a reducing agent like potassium borohydride in the presence of a catalyst such as zinc chloride in a suitable solvent like tetrahydrofuran (THF).[1]
Q2: What are the critical process parameters to monitor during the reduction of 3,5-Dichlorobenzoic acid?
The critical process parameters to monitor include:
-
Temperature: The reaction is typically carried out at reflux, around 70°C.[1] Maintaining a stable temperature is crucial to ensure a consistent reaction rate and minimize side reactions.
-
Reagent Addition Rate: The rate of addition of the reducing agent should be carefully controlled to manage the exothermic nature of the reaction.
-
Reaction Time: The reaction should be monitored to completion to maximize yield and minimize the amount of unreacted starting material in the product.
-
Agitation: Proper agitation is necessary to ensure good mixing of the reactants, especially in a large-scale reactor.
Q3: What are the potential impurities that can be expected in the crude this compound?
Potential impurities can include:
-
Unreacted 3,5-Dichlorobenzoic acid.
-
The corresponding ester, formed from the reaction of the product with the starting material.
-
By-products from over-reduction, although less common with milder reducing agents.
-
Residual solvents from the reaction and work-up.
Q4: What are the recommended purification methods for industrial-scale production?
The primary purification method is recrystallization. A typical procedure involves dissolving the crude product in a hot solvent, such as dehydrated alcohol, followed by the addition of an anti-solvent like n-hexane to induce crystallization upon cooling.[1] The resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum.
Q5: What safety precautions should be taken during the industrial production of this compound?
-
Handling of Reagents: The reducing agents used can be highly reactive and may react violently with water. They should be handled in a dry, inert atmosphere.
-
Exothermic Reaction Management: The reduction reaction is exothermic and requires a robust cooling system to prevent thermal runaway.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn at all times.
-
Ventilation: The process should be carried out in a well-ventilated area to avoid the inhalation of any fumes or dust.
Experimental Protocol: Reduction of 3,5-Dichlorobenzoic Acid
This protocol is based on the synthesis route described in patent CN101643385A and is intended for informational purposes.[1] Scale-up should be performed by qualified personnel with appropriate safety assessments.
Materials:
-
3,5-Dichlorobenzoic acid
-
Potassium borohydride (KBH₄)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Dehydrated Alcohol
-
n-Hexane
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Heating/cooling circulator
-
Filtration equipment
-
Vacuum oven
Procedure:
-
Reactor Setup: Charge the reactor with the calculated amounts of potassium borohydride and anhydrous zinc chloride under an inert atmosphere (e.g., nitrogen).
-
Solvent Addition: Add anhydrous THF to the reactor.
-
Reactant Solution Preparation: In a separate vessel, dissolve 3,5-Dichlorobenzoic acid in anhydrous THF.
-
Reaction:
-
Slowly add the 3,5-Dichlorobenzoic acid solution to the reactor while maintaining a controlled temperature.
-
Once the addition is complete, heat the mixture to reflux (approximately 70°C) and maintain for a specified period, monitoring the reaction progress.[1]
-
-
Quenching: After the reaction is complete, cool the mixture and carefully quench the excess reducing agent by the slow addition of water.
-
Extraction and Washing:
-
Add ethyl acetate to the reactor to dissolve the product.
-
Wash the organic layer with water and then with a brine solution.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot dehydrated alcohol.
-
Slowly add n-hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the crystals and wash them with cold n-hexane.
-
Dry the purified this compound in a vacuum oven at a controlled temperature.
-
Visualizations
Caption: Experimental workflow for the industrial production of this compound.
Caption: Logical relationships for troubleshooting common issues in chemical synthesis.
References
Improving the solubility of 3,5-Dichlorobenzyl alcohol for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 3,5-Dichlorobenzyl alcohol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a halogenated aromatic alcohol.[1] Its molecular formula is C₇H₆Cl₂O, with a molecular weight of approximately 177.03 g/mol .[2][3] It typically appears as a white to light yellow crystalline powder.[4][5]
Biologically, dichlorobenzyl alcohols are known to exhibit antimicrobial (antibacterial and antifungal) and local anesthetic properties.[1] The anesthetic effects are believed to be mediated through the blockade of voltage-gated sodium channels.[6]
Q2: I am observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous cell culture medium. What is the cause and how can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The rapid dilution of the DMSO stock into the aqueous medium leads to a "solvent shock," causing the compound to precipitate.
To prevent this, consider the following troubleshooting steps:
-
Optimize the final concentration: Your target concentration may be too high for the aqueous medium.
-
Refine your dilution technique: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform serial dilutions or add the stock dropwise while gently vortexing the pre-warmed media.
-
Use co-solvents or solubilizing agents: Incorporating excipients like PEGylating agents, cyclodextrins, or surfactants can enhance solubility.
-
Control the temperature: Always use pre-warmed (37°C) media for dilutions.[1]
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution causing "solvent shock". | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Alternatively, add the stock solution dropwise while gently mixing the media. | |
| The temperature of the media is too low. | Always use cell culture media pre-warmed to 37°C for making dilutions. | |
| Precipitate forms over time (hours to days) in the incubator. | The compound has limited stability in the aqueous environment at 37°C. | Prepare fresh dilutions of the compound immediately before each experiment. |
| Interaction with media components (salts, proteins). | If possible, test the solubility in a different basal media formulation. The presence of serum can sometimes help solubilize hydrophobic compounds. | |
| Evaporation of media in long-term cultures. | Ensure proper humidification of the incubator and use sealed plates or flasks for long-term experiments. |
Quantitative Solubility Data
| Solvent | Estimated Solubility of 2,4-Dichlorobenzyl Alcohol | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (564.88 mM) | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL (14.12 mM) | [7] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (14.12 mM) | [7] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (14.12 mM) | [7] |
Experimental Protocols
Protocol for Determining Experimental Solubility
This protocol allows you to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your chosen cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 100 mM. Ensure it is fully dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.
-
Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, perform serial dilutions of your stock solution into pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a vehicle control (medium with the same final percentage of DMSO).
-
Incubate: Incubate the tubes at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of microprecipitates.
-
Determine Maximum Solubility: The highest concentration that remains clear, with no visible precipitate under the microscope, is your maximum working concentration under these conditions.
Protocol for Preparing a Working Solution of this compound
This protocol is designed to minimize precipitation when preparing a working solution for cell-based assays.
Materials:
-
100 mM stock solution of this compound in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution: Create an intermediate dilution of your 100 mM DMSO stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 100 µM, you could first dilute the stock 1:10 in media (to 10 mM) and then further dilute this intermediate stock 1:100.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to reach your desired working concentration.
-
Mix Gently: Mix the final solution by gentle inversion or swirling. Avoid vigorous vortexing which can cause foaming.
-
Use Immediately: It is recommended to use the prepared working solution immediately to minimize the risk of delayed precipitation.
Visualizations
Caption: Workflow for preparing a soluble working solution of this compound.
Caption: Proposed signaling pathway for the anesthetic effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 4. This compound | 60211-57-6 [chemicalbook.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Comparative analysis of 3,5-Dichlorobenzyl alcohol and 2,4-Dichlorobenzyl alcohol
A Comparative Analysis of 3,5-Dichlorobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two isomers, this compound and 2,4-Dichlorobenzyl alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical properties, synthesis, biological activities, and applications to aid in research and development decisions.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and 2,4-Dichlorobenzyl alcohol is crucial for understanding their behavior in various experimental and formulation settings.
| Property | This compound | 2,4-Dichlorobenzyl alcohol |
| Molecular Formula | C₇H₆Cl₂O[1] | C₇H₆Cl₂O[2] |
| Molecular Weight | 177.03 g/mol [1] | 177.03 g/mol [2] |
| CAS Number | 60211-57-6[1] | 1777-82-8[2] |
| Melting Point | 79-82 °C | 57-60 °C[3] |
| Appearance | White to light yellow crystal powder[4] | White to off-white solid[5] |
| Solubility | No specific data found | Slightly soluble in water; soluble in organic solvents like methanol and chloroform[5][6] |
| logP (Octanol/Water) | No specific data found | 2.36[7] |
Synthesis and Chemical Reactivity
The synthetic routes for these isomers differ based on the starting materials, which influences their potential impurities and cost of production.
This compound is commonly synthesized through the reduction of 3,5-dichlorobenzoic acid.[8] This can be achieved using a reducing agent like potassium borohydride in the presence of zinc chloride.[9] It can also be prepared from 3,5-dichlorobenzyl chloride via hydrolysis.[8] This alcohol can undergo further reactions such as esterification and oxidation to form 3,5-dichlorobenzaldehyde.[8]
2,4-Dichlorobenzyl alcohol is typically prepared from 2,4-dichlorobenzyl chloride.[10][11] One patented method involves a two-stage process where the chloride is first reacted with a salt of an organic acid (like sodium acetate) in the presence of a phase transfer catalyst to form an ester, which is then hydrolyzed to the alcohol.[10][11] This method is reported to produce high purity product by avoiding the formation of bis-2,4-dichlorobenzyl ether, a common by-product in direct hydrolysis.[10][11] An eco-friendly synthesis using the biotransformation of 2,4-dichlorobenzaldehyde by Baker's Yeast has also been explored.[12]
Logical Workflow for Synthesis of 2,4-Dichlorobenzyl alcohol via the Two-Stage Process
Caption: A two-stage process for the synthesis of 2,4-Dichlorobenzyl alcohol.
Biological Activity and Mechanism of Action
Both isomers exhibit antimicrobial properties, but their primary applications and the extent of their study differ significantly.
This compound has demonstrated antibacterial and antifungal activities.[13] The meta-positioning of the chlorine atoms is believed to enhance its ability to disrupt microbial cell membranes.[8] It is also suggested to have local anesthetic effects, potentially through the blockade of sodium channels, though this mechanism is not fully elucidated.[13] Its primary use remains as a laboratory reagent and an intermediate in chemical synthesis rather than a marketed therapeutic agent.[4][13]
2,4-Dichlorobenzyl alcohol is a well-established mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[2][3] It is a common active ingredient in throat lozenges.[3] Its mechanism of action is thought to involve the denaturation of microbial proteins and a local anesthetic effect via sodium channel blockade.[5][7] It has shown virucidal effects against Respiratory Syncytial Virus (RSV) and SARS-CoV in vitro.[3][14] When combined with amylmetacresol, it provides symptomatic relief from a sore throat.[15]
Proposed Mechanism of Action for Dichlorobenzyl Alcohols
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. This compound | 60211-57-6 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 7. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 60211-57-6 | Benchchem [benchchem.com]
- 9. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 10. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 11. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. Buy this compound | 60211-57-6 [smolecule.com]
- 14. bioxerapharma.com [bioxerapharma.com]
- 15. 2 4 Dichlorobenzyl Alcohol+amylmetacresol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
A Comparative Analysis of the Antimicrobial Efficacy of 3,5-Dichlorobenzyl Alcohol and Other Halogenated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of 3,5-Dichlorobenzyl alcohol and other halogenated benzyl alcohols. The information presented is based on available experimental data to facilitate objective evaluation and inform research and development in the pharmaceutical and antimicrobial fields.
Introduction
Halogenated benzyl alcohols are a class of aromatic compounds recognized for their antimicrobial properties. The position and number of halogen substituents on the benzene ring can significantly influence their efficacy against a spectrum of microorganisms, including bacteria and fungi. This guide focuses on comparing the performance of this compound with its isomers and other halogenated analogues, providing a valuable resource for the development of new antimicrobial agents.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of halogenated benzyl alcohols is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following table summarizes available data for different halogenated benzyl alcohols against various microorganisms.
| Compound | Microorganism | Efficacy Metric | Value |
| This compound | Botrytis cinerea | EC50 | 6.60 mg/L[1] |
| Rhizoctonia solani | EC50 | 1.61 mg/L[1] | |
| 2,4-Dichlorobenzyl alcohol | Actinobacillus actinomycetemcomitans (reference strain) | MIC | 723 µM[2][3] |
| Porphyromonas gingivalis | MIC | 1446 µM[2][3] | |
| Treponema socranskii (two strains) | MIC | 1446 µM[2][3] | |
| Candida albicans | MIC | 1446 µM[2][3] | |
| Other oral plaque microorganisms | MIC | 2892 to 5784 µM[2][3] |
Note: The available data for this compound is currently limited to antifungal activity, while the data for 2,4-Dichlorobenzyl alcohol focuses on antibacterial and antifungal activity against oral microorganisms. A direct comparison across a broad range of identical microbes is not yet available in the reviewed literature.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the evaluation of halogenated benzyl alcohols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the halogenated benzyl alcohol is prepared in a suitable solvent, such as propylene glycol (70% w/v), and then diluted to the desired starting concentration in the appropriate broth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution: The antimicrobial agent is serially diluted (typically two-fold) in a 96-well microtiter plate containing the growth medium. This creates a range of concentrations to be tested.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (wells with microorganisms and no antimicrobial agent) and negative controls (wells with medium only) are included to ensure the validity of the test.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which no growth is observed.
Mechanism of Action
The antimicrobial action of halogenated benzyl alcohols is generally attributed to their ability to disrupt essential cellular structures and functions. While the precise signaling pathways are not fully elucidated for each isomer, the proposed mechanisms are consistent with those of other phenolic compounds.
Proposed Antimicrobial Mechanism of Halogenated Benzyl Alcohols
Caption: Proposed mechanism of antimicrobial action.
The primary modes of action are believed to be:
-
Protein Denaturation: Halogenated benzyl alcohols can interact with microbial proteins, altering their three-dimensional structure and leading to a loss of function. This can disrupt critical enzymatic activities and cellular processes.
-
Membrane Disruption: These compounds can intercalate into the lipid bilayer of microbial cell membranes, increasing their permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.
-
Sodium Channel Blockade: Some studies suggest that dichlorobenzyl alcohols may also exert their effects by blocking sodium channels, a mechanism that could contribute to their observed local anesthetic properties in addition to their antimicrobial action.
Conclusion
The available data indicates that both this compound and 2,4-Dichlorobenzyl alcohol possess significant antimicrobial properties. While current research provides a foundation for understanding their efficacy, a clear, direct comparison across a wide range of bacterial and fungal species is not yet established. Further studies with consistent methodologies and a broader panel of microorganisms are necessary to fully elucidate the structure-activity relationship and determine the most potent halogenated benzyl alcohol isomers for specific antimicrobial applications. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms: An in vitro study | Acta Odontologica Scandinavica [medicaljournalssweden.se]
Validating the Mechanism of Action of 3,5-Dichlorobenzyl Alcohol as a Sodium Channel Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Dichlorobenzyl alcohol's potential mechanism of action as a voltage-gated sodium channel (VGSC) blocker. Due to the limited availability of direct experimental data for the 3,5-isomer in the public domain, this document leverages data from its structural analogs, benzyl alcohol and 2,4-Dichlorobenzyl alcohol, to build a hypothetical profile. This information is compared against well-established sodium channel blockers—lidocaine, carbamazepine, and phenytoin—to offer a comprehensive framework for researchers aiming to validate and characterize the activity of this compound.
Executive Summary
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for a variety of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics.[1][2] this compound, a compound with known antiseptic properties, has been suggested to exert local anesthetic effects through the blockade of these channels.[3] This guide synthesizes available data on its analogs to predict its functional activity and provides detailed experimental protocols for its validation.
Comparative Analysis of Sodium Channel Blockers
The efficacy of sodium channel blockers is often characterized by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to block 50% of the sodium current. The state-dependent nature of the block (i.e., whether the drug preferentially binds to the resting, open, or inactivated state of the channel) is also a critical determinant of its therapeutic action.[1]
| Compound | Target/Model | IC50 / EC50 | State Dependence | Reference |
| 2,4-Dichlorobenzyl alcohol | Voltage-gated Na+ currents | ~657 µM (resting state) | Voltage-dependent, higher affinity for inactivated state | |
| Benzyl alcohol | Wild Type Muscle Na+ Channels | 5.3 mM (resting at -150mV), 4.3 mM (resting at -100mV) | Voltage and frequency-dependent | |
| Lidocaine | rNav1.4 (peak current) | 314 µM | State-dependent, higher affinity for open and inactivated states | [4] |
| TTXr Na+ channels (inactivated) | 60 µM | [5] | ||
| Nav1.7 | 450 µM | [6] | ||
| Nav1.8 | 104 µM | [6] | ||
| Carbamazepine | TTX-R Na+ channels (high affinity) | 30 µM | State-dependent, interacts with slow inactivation state | [7] |
| Neuro-2a cells (peak current) | 56 µM | [8] | ||
| Phenytoin | hNav1.2 (slow inactivated) | 20.6 µM | State-dependent, high affinity for inactivated states | [9] |
| Rat hippocampal neurons | 72.6 µM | [10] |
Table 1: Comparative quantitative data of this compound analogs and other sodium channel blockers.
Based on the data from its analogs, this compound is predicted to be a sodium channel blocker with an IC50 in the micromolar to low millimolar range. Its mechanism is likely to be state-dependent, with a higher affinity for the inactivated state of the sodium channel, a characteristic shared by many clinically used sodium channel blockers.
Signaling Pathway and Experimental Workflow
To validate the mechanism of action of this compound, a series of electrophysiological experiments are required. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound as a sodium channel blocker.
Caption: Experimental workflow for validating the mechanism of action.
Experimental Protocols
The following is a representative whole-cell patch-clamp protocol for characterizing the effects of this compound on voltage-gated sodium channels.
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific human sodium channel isoform (e.g., Nav1.7) are recommended for isoform-specific studies.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Dissociation: Prior to recording, dissociate cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
2. Solutions:
-
Internal Solution (Pipette Solution): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (Bath Solution): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Drug Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recording in voltage-clamp mode.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP) to record sodium currents.
4. Voltage Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Apply different concentrations of this compound and measure the reduction in the peak current amplitude.
-
-
Use-Dependent (Phasic) Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) in the absence and presence of the drug.
-
Measure the progressive decrease in current amplitude during the pulse train.
-
-
Inactivated State Block:
-
Hold the cell at various depolarized potentials (e.g., from -120 mV to -50 mV in 10 mV increments for 500 ms) to induce steady-state inactivation.
-
Apply a test pulse (e.g., to 0 mV) to measure the availability of non-inactivated channels.
-
Repeat in the presence of the drug to determine the shift in the steady-state inactivation curve.
-
5. Data Analysis:
-
Dose-Response Curves: Plot the fractional block of the sodium current as a function of the drug concentration. Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.
-
State-Dependence Analysis: Compare the IC50 values obtained from the different voltage protocols to determine if this compound exhibits state-dependent binding. A lower IC50 for the inactivated state protocol compared to the resting state protocol indicates preferential binding to the inactivated state.
Conclusion
While direct experimental evidence for the sodium channel blocking activity of this compound is currently lacking, data from its structural analogs strongly suggest that it possesses such properties. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to definitively characterize its mechanism of action. Validating this mechanism could open avenues for its potential application in conditions where sodium channel modulation is therapeutically beneficial. Further research, particularly electrophysiological studies on various sodium channel isoforms, is necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for Determining the Minimum Inhibitory Concentration (MIC) of 3,5-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent 3,5-Dichlorobenzyl alcohol. It is designed to assist researchers and professionals in selecting the most appropriate methodology for their specific needs, offering detailed experimental protocols and comparative data against alternative antimicrobial agents.
While this compound has demonstrated notable biological activities, including antibacterial and antifungal properties, specific Minimum Inhibitory Concentration (MIC) data is not extensively available in publicly accessible literature.[1] This guide, therefore, presents available efficacy data for this compound and its derivatives, alongside a comparative analysis with established antimicrobial agents for which substantial MIC data exists. The information on the structurally related compound, 2,4-Dichlorobenzyl alcohol, is also included to provide a broader context of the potential antimicrobial spectrum.
Overview of Minimum Inhibitory Concentration (MIC) Assays
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] It is a critical parameter in assessing the potency of new antimicrobial agents and for monitoring the development of resistance. Several standardized methods are employed to determine the MIC, each with its own advantages and limitations.
The primary methods for determining the MIC of antimicrobial agents are:
-
Broth Dilution: This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with the test microorganism. It can be performed in test tubes (macrodilution) or microtiter plates (microdilution).
-
Agar Dilution: In this technique, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganism.
-
Gradient Diffusion (E-test): This method utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip. The strip is placed on an inoculated agar plate, and the MIC is read where the zone of inhibition intersects the strip.
Comparative Performance of this compound and Alternatives
Due to the limited availability of specific MIC values for this compound, this section presents a summary of its known antimicrobial activity and compares it with the well-documented MIC values of three common antimicrobial agents: Chlorhexidine, Benzalkonium Chloride, and Triclosan.
Antimicrobial Profile of Dichlorobenzyl Alcohol Derivatives
Studies have highlighted the antifungal potential of this compound. A study investigating novel antifungal compounds identified this compound as a highly active fragment.[2] An ester derivative of this compound exhibited significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC50 values of 6.60 mg/L and 1.61 mg/L, respectively.[2]
The structurally similar 2,4-Dichlorobenzyl alcohol is a mild antiseptic known to be effective against bacteria and viruses associated with mouth and throat infections.[3] While specific MIC values are not consistently reported, studies on lozenges containing 2,4-Dichlorobenzyl alcohol have demonstrated bactericidal activity against various oropharyngeal pathogens.[4][5][6]
Comparative MIC Data of Alternative Antimicrobial Agents
The following tables summarize the MIC values for Chlorhexidine, Benzalkonium Chloride, and Triclosan against a range of clinically relevant microorganisms. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorhexidine
| Microorganism | MIC Range (mg/L) |
| Staphylococcus aureus | 1 - 8 |
| Escherichia coli | 1 - 64 |
| Klebsiella pneumoniae | 4 - 64 |
| Enterobacter cloacae complex | 1 - >64 |
| Pseudomonas aeruginosa | 1.56 - 25,000 |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride
| Microorganism | MIC Range (mg/L) |
| Listeria monocytogenes | 30 |
| Staphylococcus aureus | 40 |
| Escherichia coli | 40 |
| Bacillus cereus | 140 |
| Pseudomonas aeruginosa | 64 |
| Streptococcus agalactiae | 0.78 - 12.50 |
Table 3: Minimum Inhibitory Concentration (MIC) of Triclosan
| Microorganism | MIC Range (mg/L) |
| Staphylococcus aureus | 0.025 - 1 |
| Escherichia coli | 0.5 - 1 |
| Klebsiella pneumoniae | 0.1 - 1 |
Experimental Protocols for MIC Determination
This section provides detailed methodologies for the three primary in vitro assays used to determine the MIC of antimicrobial agents.
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents in a 96-well microtiter plate format.
Materials:
-
Sterile 96-well microtiter plates
-
Test antimicrobial agent (e.g., this compound) stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Prepare Inoculum:
-
Grow the test microorganism on an appropriate agar medium.
-
Suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).
-
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Materials:
-
Sterile petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar)
-
Test antimicrobial agent stock solution
-
Standardized inoculum of the test microorganism
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Prepare Antimicrobial Agar Plates:
-
Prepare a series of dilutions of the antimicrobial agent.
-
Add a specific volume of each antimicrobial dilution to molten agar held at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
-
Inoculate Plates:
-
Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared inoculum.
-
Include a control plate with no antimicrobial agent.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism at the inoculation spot.
-
Gradient Diffusion Method (E-test)
This method provides a quantitative MIC value from a continuous gradient of antimicrobial agent.
Materials:
-
Sterile petri dishes with appropriate agar medium
-
E-test strips for the test antimicrobial agent
-
Standardized inoculum of the test microorganism
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Inoculum and Plate:
-
Prepare a standardized inoculum and swab the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
-
Apply E-test Strip:
-
Using sterile forceps, place the E-test strip onto the center of the inoculated agar plate. Ensure the entire length of the strip is in contact with the agar surface.
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
Determine MIC:
-
After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described MIC determination methods.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
Caption: Workflow for E-test Gradient Diffusion MIC Assay.
Conclusion
Determining the Minimum Inhibitory Concentration is a fundamental step in the evaluation of any novel antimicrobial agent. While comprehensive MIC data for this compound is currently limited, the available information on its derivatives suggests promising antifungal and antibacterial activity. The standardized in vitro assays detailed in this guide—broth microdilution, agar dilution, and gradient diffusion—provide robust and reliable methods for generating the necessary quantitative data to fully characterize its antimicrobial profile. For a comprehensive assessment, it is recommended to test this compound against a broad panel of clinically relevant bacterial and fungal pathogens. The comparative data provided for established antimicrobial agents serves as a valuable reference for interpreting these future findings and positioning this compound within the existing landscape of antimicrobial therapies. Further research to establish a comprehensive MIC profile for this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 60211-57-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Navigating the Synthesis of 3,5-Dichlorobenzyl Alcohol: A Comparative Guide to Efficiency and Cost
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 3,5-Dichlorobenzyl alcohol serves as a crucial building block for a variety of biologically active molecules. This guide provides a comparative analysis of four primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and the relative cost of starting materials and reagents.
Executive Summary of Synthetic Routes
Four principal synthetic pathways to this compound are explored: the reduction of 3,5-dichlorobenzoic acid, the reduction of 3,5-dichlorobenzaldehyde, the reduction of 3,5-dichlorobenzoyl chloride, and a Grignard reaction commencing with 3,5-dichlorobenzyl chloride. Each route presents a unique set of advantages and disadvantages in terms of efficiency, cost, and experimental complexity.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Relative Cost |
| 1 | 3,5-Dichlorobenzoic acid | KBH₄, ZnCl₂ | High (Specific data not available) | ~2 | 70 (reflux) | Moderate |
| 2 | 3,5-Dichlorobenzaldehyde | Pd/C, H₂ | High (Specific data not available) | Variable | Room Temp. | High (catalyst cost) |
| 3 | 3,5-Dichlorobenzoyl chloride | NaBH₄ | Good to High (Specific data not available) | Short | 0 to Room Temp. | Moderate |
| 4 | 3,5-Dichlorobenzyl chloride | Mg, Formaldehyde | Moderate (Analogous reaction ~61%) | ~2-3 | 0 to Room Temp. | Low to Moderate |
Relative cost is an estimation based on the prices of starting materials and key reagents and does not include solvent, workup, or purification costs.
Detailed Analysis of Synthetic Pathways
Route 1: Reduction of 3,5-Dichlorobenzoic Acid
This widely utilized method involves the reduction of the carboxylic acid using a borohydride reagent, often in the presence of a Lewis acid catalyst to enhance reactivity.
Advantages:
-
High yields are often achievable.
-
The starting material, 3,5-dichlorobenzoic acid, is commercially available.
Disadvantages:
-
Requires the use of a reducing agent and a catalyst, adding to the overall cost and complexity.
-
The workup procedure can be involved.
Route 2: Catalytic Hydrogenation of 3,5-Dichlorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method.
Advantages:
-
High selectivity and yield are typical for this type of reaction.
-
The process is generally environmentally friendly, with water as the primary byproduct.
Disadvantages:
-
The cost of the palladium on carbon (Pd/C) catalyst can be significant, especially for larger-scale synthesis.[1]
-
Requires specialized equipment for handling hydrogen gas.
Route 3: Reduction of 3,5-Dichlorobenzoyl Chloride
Acid chlorides are highly reactive and can be readily reduced to the corresponding primary alcohol.
Advantages:
-
The reaction is typically fast and proceeds under mild conditions.
-
The starting material can be synthesized from 3,5-dichlorobenzoic acid.
Disadvantages:
-
3,5-Dichlorobenzoyl chloride is moisture-sensitive and can be corrosive.
-
This route adds an extra synthetic step if starting from the carboxylic acid.
Route 4: Grignard Reaction with 3,5-Dichlorobenzyl Chloride
The formation of a Grignard reagent followed by reaction with an electrophile like formaldehyde is a classic carbon-carbon bond-forming reaction that can be adapted to synthesize the target alcohol.
Advantages:
-
The starting material, 3,5-dichlorobenzyl chloride, is relatively inexpensive.
-
Grignard reactions are a well-established and versatile synthetic tool.
Disadvantages:
-
The reaction is highly sensitive to moisture and requires anhydrous conditions.[2]
-
A significant side reaction, Wurtz coupling, can reduce the yield of the desired product.[3]
Experimental Protocols
Route 1: Reduction of 3,5-Dichlorobenzoic Acid
Materials:
-
3,5-Dichlorobenzoic acid
-
Potassium borohydride (KBH₄)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), add potassium borohydride and anhydrous zinc chloride.
-
Slowly add anhydrous THF to the flask with stirring, maintaining a cool temperature with an ice-water bath.
-
In a separate flask, dissolve 3,5-dichlorobenzoic acid in anhydrous THF.
-
Add the 3,5-dichlorobenzoic acid solution dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux (approximately 70°C) for about 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and slowly add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Route 4: Grignard Reaction with 3,5-Dichlorobenzyl Chloride
Materials:
-
3,5-Dichlorobenzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Formaldehyde solution
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-dichlorobenzyl chloride in the anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction (gentle warming may be necessary).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the formaldehyde solution to the cooled Grignard reagent with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for another hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.[3]
Visualizing the Synthetic Pathways
To illustrate the relationships between the starting materials and the final product, the following diagrams are provided.
Caption: Synthetic pathways to this compound.
Cost Analysis of Starting Materials and Reagents
The following table provides an estimated cost analysis for the key components of each synthetic route. Prices are based on currently available information from various suppliers and are subject to change. The costs are normalized per kilogram for comparison.
| Compound | Price per kg (USD) | Supplier(s) |
| Starting Materials | ||
| 3,5-Dichlorobenzoic acid | 24 - 859 | Tradeindia, IndiaMART[4][5] |
| 3,5-Dichlorobenzaldehyde | ~1 (for 1kg) - 215 (for 5g) | Biosynth, GTI Laboratory Supplies[6][7] |
| 3,5-Dichlorobenzoyl chloride | ~30 (for 100g) - 113 (for 500g) | Apollo Scientific |
| 3,5-Dichlorobenzyl chloride | 89 (for 1g) - 261 (for 5g) | Trans World Chemicals[8] |
| Reagents | ||
| Potassium Borohydride (KBH₄) | Varies by quantity | - |
| Zinc Chloride (ZnCl₂) | Varies by quantity | - |
| Sodium Borohydride (NaBH₄) | 1650 - 2250 (INR) | IndiaMART[9] |
| Palladium on Carbon (10% Pd) | 39.90 - 1900 | Accio[1] |
| Magnesium Turnings | 59.70 (EUR) | Carl ROTH[10] |
| Formaldehyde (37% solution) | 21 (INR) | IndiaMART[11] |
| Lithium Aluminum Hydride (LiAlH₄) | 1000 - 30,000 (INR) | IndiaMART[12] |
| Thionyl Chloride | 18 (INR) | IndiaMART[10] |
| Sodium Acetate | 1.34 - 14.66 | Tridge[13] |
| Sodium Hydroxide | Varies by quantity | - |
Note: Prices can vary significantly based on purity, quantity, and supplier. The provided ranges are for estimation purposes.
Conclusion
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and desired purity.
-
For cost-effectiveness on a smaller scale , the Grignard route, despite its sensitivity, may be attractive due to the lower cost of the starting halide.
-
For scalability and high yield , the reduction of 3,5-dichlorobenzoic acid presents a robust and reliable option.
-
For clean and efficient synthesis , catalytic hydrogenation of the corresponding aldehyde is a strong contender, provided the initial investment in the catalyst and equipment is feasible.
-
The reduction of the acid chloride offers a rapid and mild alternative, particularly if the acid chloride is readily available or can be efficiently synthesized in-house.
Ultimately, a thorough evaluation of all factors, including in-house expertise and available resources, will guide the selection of the most suitable synthetic strategy.
References
- 1. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-dichlorobenzoic Acid Application: Pharmaceutical & Pesticide Intermediates at Best Price in Shenzhen | Speranza Chemical Co., Ltd. [tradeindia.com]
- 5. indiamart.com [indiamart.com]
- 6. 3,5-Dichlorobenzaldehyde | 10203-08-4 | FD64013 [biosynth.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. 3,5-Dichlorobenzyl chloride, 98%: [transworldchemicals.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of Dichlorobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities and structure-activity relationships (SAR) of dichlorobenzyl alcohol isomers. While 2,4-dichlorobenzyl alcohol is a well-characterized antiseptic agent, data on other isomers such as 2,6- and 3,4-dichlorobenzyl alcohol is limited. This document summarizes available quantitative data, details relevant experimental protocols, and explores the potential influence of chlorine substitution patterns on the biological effects of these compounds.
Introduction
Dichlorobenzyl alcohol (DCBA) isomers are chlorinated aromatic alcohols with a range of biological activities. The position of the chlorine atoms on the benzyl ring significantly influences their physicochemical properties and, consequently, their interactions with biological targets. 2,4-Dichlorobenzyl alcohol is a common active ingredient in over-the-counter throat lozenges, valued for its mild antiseptic and local anesthetic properties.[1][2] This guide aims to collate the existing data on the 2,4-isomer and draw potential comparisons with the less-studied 2,6- and 3,4-isomers, highlighting areas for future research.
Comparative Biological Activity
The biological activities of dichlorobenzyl alcohol isomers are primarily attributed to their antimicrobial and local anesthetic effects. The following sections and tables summarize the available data.
Antimicrobial Activity
2,4-Dichlorobenzyl alcohol exhibits a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[1][2] Its mechanism of action is believed to involve the denaturation of microbial proteins and disruption of their tertiary structures.[1]
Table 1: Antibacterial Activity of 2,4-Dichlorobenzyl Alcohol
| Bacterial Species | Assay Type | Concentration/Dosage | Result | Reference |
| Streptococcus pyogenes | In vitro bactericidal assay | Lozenge dissolved in artificial saliva | >3 log10 reduction in CFUs at 1 minute | [3] |
| Haemophilus influenzae | In vitro bactericidal assay | Lozenge dissolved in artificial saliva | >3 log10 reduction in CFUs at 1 minute | [3] |
| Staphylococcus aureus | In vitro bactericidal assay | Lozenge dissolved in artificial saliva | >3 log10 reduction in CFUs at 10 minutes | [3] |
| Dental plaque microorganisms | Minimum Inhibitory Concentration (MIC) | 2,892 to 5,784 µM | Inhibition of growth | [4] |
| Porphyromonas gingivalis | Minimum Inhibitory Concentration (MIC) | 1,446 µM | Inhibition of growth | [4] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 1,446 µM | Inhibition of growth | [4] |
Data on 2,6- and 3,4-Dichlorobenzyl Alcohol:
Direct experimental data on the antimicrobial activity of 2,6- and 3,4-dichlorobenzyl alcohol is scarce in publicly available literature. However, studies on derivatives suggest potential activity:
-
3,4-Dichlorobenzyl Moiety: A study on S-(3,4-dichlorobenzyl)isothiourea hydrochloride demonstrated antimicrobial activity against multidrug-resistant bacteria, suggesting the 3,4-dichlorobenzyl group can contribute to antibacterial effects.
-
3,5-Dichlorobenzyl Alcohol: While not a direct isomer, a study on 3,5-dichlorobenzyl ester derivatives identified this compound as a highly active fragment with significant antifungal activity against Botrytis cinerea and Rhizoctonia solani. This suggests that other dichlorinated isomers may also possess antifungal properties.
Antiviral Activity
2,4-Dichlorobenzyl alcohol, often in combination with amylmetacresol, has shown virucidal effects against several enveloped respiratory viruses.[1][5][6] The proposed mechanism involves the denaturation of viral proteins.[1]
Table 2: Antiviral Activity of 2,4-Dichlorobenzyl Alcohol
| Virus | Assay Type | Result | Reference |
| Respiratory Syncytial Virus (RSV) | Virucidal assay | Deactivation of the virus | [1] |
| SARS-CoV | Virucidal assay | Deactivation of the virus | [1] |
| Adenovirus | Virucidal assay | No deactivation | [1] |
| Rhinovirus | Virucidal assay | No deactivation | [1] |
There is currently no available data on the antiviral activity of 2,6- and 3,4-dichlorobenzyl alcohol.
Local Anesthetic Activity
The local anesthetic effect of 2,4-dichlorobenzyl alcohol is attributed to a blockade of sodium channels, although the exact mechanism is not fully elucidated.[1] This action contributes to the symptomatic relief of sore throats.
There is no specific information available regarding the local anesthetic properties of 2,6- and 3,4-dichlorobenzyl alcohol.
Structure-Activity Relationship (SAR) Discussion
The position of the two chlorine atoms on the benzyl ring is expected to significantly impact the molecule's electronic distribution, lipophilicity, and steric hindrance, thereby influencing its biological activity.
-
2,4-Dichlorobenzyl Alcohol: The substitution pattern in the 2 and 4 positions provides a balance of lipophilicity and electronic effects that appears favorable for antimicrobial and local anesthetic activity.
-
2,6-Dichlorobenzyl Alcohol: The presence of chlorine atoms at both ortho positions could introduce significant steric hindrance around the benzylic alcohol group. This might hinder its interaction with biological targets, potentially leading to lower activity compared to the 2,4-isomer.
-
3,4-Dichlorobenzyl Alcohol: The electronic effects of the chlorine atoms in the 3 and 4 positions would differ from the 2,4-isomer, which could modulate its reactivity and binding affinity to target proteins. The promising activity of its derivatives suggests that this isomer warrants further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key assays based on the literature.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Compounds: Dissolve the dichlorobenzyl alcohol isomers in a suitable solvent (e.g., DMSO) and prepare a series of twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Virucidal Assay
This assay evaluates the ability of a compound to directly inactivate viral particles.
-
Virus Preparation: Prepare a known titer of the virus stock.
-
Compound Treatment: Mix the virus stock with different concentrations of the dichlorobenzyl alcohol isomers or a placebo control.
-
Incubation: Incubate the mixture for a defined period (e.g., 2, 5, 10 minutes) at room temperature.
-
Neutralization/Dilution: Stop the reaction by dilution or with a neutralizing agent.
-
Viral Titer Determination: Quantify the remaining infectious virus using a suitable cell culture-based assay (e.g., plaque assay or TCID50 assay). The reduction in viral titer compared to the control indicates the virucidal activity.
Conclusion and Future Directions
The available evidence strongly supports the role of 2,4-dichlorobenzyl alcohol as a mild antiseptic with both antibacterial and antiviral properties. However, a significant knowledge gap exists regarding the biological activities of its 2,6- and 3,4-isomers. The limited data on derivatives of 3,4-dichlorobenzyl alcohol suggests that this isomer may possess valuable antimicrobial properties that warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the antimicrobial and local anesthetic activities of 2,4-, 2,6-, and 3,4-dichlorobenzyl alcohol using standardized assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms by which these isomers exert their biological effects.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models to predict the activity of other dichlorobenzyl alcohol isomers and related compounds.
A deeper understanding of the SAR of dichlorobenzyl alcohol isomers could lead to the development of new and more effective antiseptic and local anesthetic agents.
References
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. purerims.smu.ac.za [purerims.smu.ac.za]
- 5. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 3,5-Dichlorobenzyl Alcohol Derivatives
The core of this guide is a proposed panel of cross-reactant molecules and a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for quantifying antibody specificity. The presented data tables and workflows are illustrative and intended to serve as a blueprint for researchers to design and execute their own cross-reactivity studies.
Hypothetical Cross-Reactivity Data
To assess the specificity of an antibody raised against 3,5-Dichlorobenzyl alcohol, a panel of structurally similar compounds should be tested. The selection of these compounds is crucial and should include molecules with variations in the number and position of chlorine atoms, as well as modifications to the benzyl alcohol moiety.
The cross-reactivity is typically quantified by comparing the concentration of the competitor that causes 50% inhibition (IC50) of the antibody-antigen binding to the IC50 of the target analyte (this compound). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100%
A lower IC50 value indicates a higher binding affinity of the antibody for the compound.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound |
| 10 | 100 |
| 2,4-Dichlorobenzyl alcohol |
| 50 | 20 |
| 2,6-Dichlorobenzyl alcohol |
| 80 | 12.5 |
| 3-Chlorobenzyl alcohol |
| 200 | 5 |
| 4-Chlorobenzyl alcohol |
| 250 | 4 |
| Benzyl alcohol |
| >1000 | <1 |
| 3,5-Dichlorobenzoic acid |
| 500 | 2 |
| 3,5-Dichlorotoluene |
| >1000 | <1 |
Note: The IC50 values and resulting cross-reactivity percentages are hypothetical and for illustrative purposes only.
Experimental Protocols
A competitive ELISA is a robust method for determining the cross-reactivity of an antibody against small molecule haptens. The following is a detailed protocol for conducting such an assay.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like Bovine Serum Albumin - BSA)
-
Polyclonal or monoclonal antibody raised against this compound
-
Standard solution of this compound
-
Solutions of potential cross-reacting compounds
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and the potential cross-reacting compounds in assay buffer.
-
Add 50 µL of the standard or competitor solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution from the wells and wash the plate five times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each competitor from the resulting sigmoidal curves. Calculate the percent cross-reactivity using the formula mentioned previously.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the competitive ELISA for cross-reactivity testing.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
This guide provides a foundational approach for researchers to systematically evaluate the cross-reactivity of antibodies developed against this compound and its derivatives. By following these protocols and principles, scientists can ensure the specificity and reliability of their immunoassays, leading to more accurate and reproducible scientific outcomes.
Unraveling the Reactivity of 3,5-Dichlorobenzyl Alcohol: A Guide to its Performance in Various Solvent Systems
While 3,5-Dichlorobenzyl alcohol is a valuable building block in organic synthesis, it is crucial to note that it primarily functions as a reactant or precursor rather than a catalyst. This guide provides a comprehensive comparison of its reactivity in different solvent systems for key chemical transformations, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to facilitate the selection of optimal reaction conditions.
I. Synthesis of this compound
The most common and industrially relevant method for synthesizing this compound is the reduction of 3,5-dichlorobenzoic acid or its derivatives. The choice of solvent and catalyst is critical for achieving high yields and purity.
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |
| 3,5-Dichlorobenzoic acid | KBH₄ / ZnCl₂ | Tetrahydrofuran (THF) | Reflux | High | [1] |
| 3,5-Dichlorobenzoyl chloride | NaBH₄ | Anhydrous THF | 0–5°C | ~65–79% | [2] |
| 3,5-Dichlorobenzaldehyde | Pd/C | Methanol | 50°C, 3 atm H₂ | High | [2] |
Experimental Protocol: Reduction of 3,5-Dichlorobenzoic Acid [1]
-
In a reaction vessel, add the reducing agent (e.g., potassium borohydride) and zinc chloride.
-
After carrying out vacuum replacement, add tetrahydrofuran (THF) dropwise.
-
Once the mixture is evenly stirred, add 3,5-dichlorobenzoic acid to initiate the reduction reaction.
-
Maintain the reaction under reflux conditions.
-
Upon completion, add ethyl acetate, then filter, wash, and dry the crystals to obtain this compound.
Caption: Synthesis of this compound.
II. Catalytic Reactions Involving this compound as a Substrate
This compound serves as a precursor in various catalytic reactions. The solvent system plays a significant role in the efficiency and outcome of these transformations.
A. Iridium-Catalyzed Alkylation
This compound can be used in the iridium-catalyzed alkylation of tert-butyl cyanoacetate to produce tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate.[3] While specific solvent comparison data is limited in the provided search results, such reactions are typically sensitive to the solvent's polarity and coordinating ability.
B. Conversion to 3,5-Dichlorobenzyl Chloride
The conversion of this compound to 3,5-dichlorobenzyl chloride is a crucial step for further functionalization. This reaction is often carried out using thionyl chloride (SOCl₂), where a catalytic amount of dimethylformamide (DMF) is employed.[1][2]
Experimental Protocol: Chlorination of this compound [1]
-
To this compound, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the mixture.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete, cool the feed liquid to induce crystallization.
-
Recrystallize the product to obtain pure 3,5-dichlorobenzyl chloride.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichlorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dichlorobenzyl alcohol (CAS No. 60211-57-6), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed in accordance with federal, state, and local regulations for hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous, necessitating a stringent disposal protocol.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[2]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed.[2] For larger quantities or in case of a spill in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
Spill & Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][4]
-
Clean-up: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[1] Avoid creating dust.[4] For liquid spills, use an inert absorbent material to soak up the chemical.
-
Decontamination: Clean the contaminated surface thoroughly.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][2]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Clean the mouth with water and seek medical attention.[1][2]
-
Proper Disposal Protocol
Disposal of this compound must be handled by an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly sealed container.
-
The container must be in good condition and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
The waste must be transported by a certified hazardous waste hauler to a licensed treatment, storage, and disposal facility (TSDF).[3]
Step 3: Documentation
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 60211-57-6 | [1] |
| Molecular Formula | C7H6Cl2O | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [6] |
| Melting Point | 79-82 °C |
By adhering to these established procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. This compound | 60211-57-6 [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
